Zedoresertib
Descripción
Structure
3D Structure
Propiedades
Número CAS |
2243882-74-6 |
|---|---|
Fórmula molecular |
C26H28Cl2N6O |
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
6-(2,6-dichlorophenyl)-8-methyl-2-[3-methyl-4-(1-methylpiperidin-4-yl)anilino]-7H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C26H28Cl2N6O/c1-16-13-18(7-8-19(16)17-9-11-32(2)12-10-17)30-26-29-14-20-24(31-26)33(3)15-34(25(20)35)23-21(27)5-4-6-22(23)28/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,29,30,31) |
Clave InChI |
VWHNEYAANMETIA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Zedoresertib's Mechanism of Action in p53-Mutated Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zedoresertib (Debio 0123) is a potent and highly selective, orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. In cancer cells harboring p53 mutations, which typically lack a functional G1/S checkpoint, the reliance on the WEE1-mediated G2/M checkpoint for DNA repair and genomic stability is significantly increased. This compound exploits this dependency through a concept known as synthetic lethality. By inhibiting WEE1, this compound abrogates the G2/M checkpoint, forcing p53-mutated cells to enter mitosis with unrepaired DNA damage. This premature mitotic entry leads to a cellular crisis known as mitotic catastrophe, culminating in apoptotic cell death. This guide provides an in-depth technical overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The Principle of Synthetic Lethality in p53-Mutated Cancers
The tumor suppressor protein p53 is a crucial guardian of the genome, primarily by controlling the G1/S cell cycle checkpoint.[1] In response to DNA damage, wild-type p53 can halt the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis. A significant portion of human cancers harbor mutations that inactivate p53, leading to a defective G1/S checkpoint.[1] These cells, unable to arrest in G1, become critically dependent on the G2/M checkpoint to prevent the propagation of DNA damage.[2]
WEE1 kinase is the key gatekeeper of the G2/M checkpoint. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), also known as Cell Division Cycle 2 (CDC2), thus preventing entry into mitosis.[3] This provides a window for DNA repair before cell division.
This compound's mechanism of action is rooted in the principle of synthetic lethality: while the loss of either p53 or the inhibition of WEE1 alone is tolerable for a cell, the simultaneous occurrence of both events is lethal. In p53-mutated cancer cells, the inhibition of WEE1 by this compound removes the last line of defense against DNA damage, leading to catastrophic consequences.[2]
Core Mechanism of this compound Action
This compound is an ATP-competitive inhibitor of WEE1 kinase.[4] Its primary molecular action is to prevent the inhibitory phosphorylation of CDK1 at the Tyr15 residue.[3][5] This leads to a cascade of events within p53-mutated cancer cells:
-
Abrogation of the G2/M Checkpoint: By preventing CDK1 inactivation, this compound overrides the G2/M checkpoint, even in the presence of DNA damage.[2]
-
Premature Mitotic Entry: Cells are forced to enter mitosis without the necessary DNA repairs.[5]
-
Accumulation of Unrepaired DNA Damage: The unrepaired DNA from the S and G2 phases is carried into mitosis.
-
Mitotic Catastrophe and Apoptosis: The presence of extensive DNA damage during mitosis triggers a form of programmed cell death known as mitotic catastrophe, ultimately leading to apoptosis.[5][6]
This selective action against p53-mutated cells provides a therapeutic window, as normal cells with a functional p53-mediated G1/S checkpoint are less affected by WEE1 inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
| Parameter | Value | Reference(s) |
| WEE1 Kinase Inhibition (IC50) | 0.8 nM | [7][8] |
| Ki for WEE1 | 0.1 nM | [8] |
| pCDC2 Inhibition (EC50) | 188 nM | [7] |
Table 1: In Vitro Biochemical Activity of this compound.
| Cell Line Histotype | IC50 Range (µM) | Reference(s) |
| Various Human Cancers | 0.109 - 7.08 | [8] |
Table 2: In Vitro Growth Inhibition by this compound in a Broad Panel of Cancer Cell Lines.
| Biomarker | Observation | Reference(s) |
| pCDK1 (Tyr15) | Dose-dependent decrease | [4] |
| γH2AX (Ser139) | Dose- and time-dependent increase in foci formation | [4] |
| Phospho-Histone H3 (Ser10) | Dose- and time-dependent increase | [4] |
Table 3: Pharmacodynamic Biomarker Modulation by this compound in Cancer Cell Lines.
Visualizing the Mechanism of Action
This compound Signaling Pathway in p53-Mutated Cells
Caption: this compound inhibits WEE1, leading to premature mitosis and apoptosis in p53-mutated cells.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effects on cancer cell lines.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard laboratory procedures and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed p53-mutated and p53-wildtype cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Pharmacodynamic Markers
-
Cell Lysis: Plate cells and treat with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
anti-phospho-CDK1 (Tyr15)
-
anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
anti-phospho-Histone H3 (Ser10)
-
anti-cleaved PARP
-
anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells with this compound as for the cell cycle analysis and collect all cells.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
This compound's mechanism of action in p53-mutated cells is a clear example of targeted therapy exploiting a specific vulnerability of cancer cells. By inhibiting WEE1 kinase, this compound effectively dismantles the G2/M checkpoint, leading to mitotic catastrophe and apoptosis in cells that have lost the p53-dependent G1/S checkpoint. The preclinical data strongly support this mechanism, demonstrating this compound's potential as a therapeutic agent for p53-mutated solid tumors. Further clinical investigation is underway to translate these promising preclinical findings into patient benefits.[2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 3. Targeting WEE1 Kinase for Breast Cancer Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. debiopharm.com [debiopharm.com]
- 6. debiopharm.com [debiopharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
Zedoresertib (Debio 0123): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zedoresertib (Debio 0123) is an orally bioavailable, potent, and highly selective, ATP-competitive inhibitor of WEE1 kinase, a critical regulator of the cell cycle.[1][2][3] Initially discovered by Almac Discovery and subsequently licensed by Debiopharm, this compound is under clinical investigation for the treatment of various solid tumors, both as a monotherapy and in combination with DNA-damaging agents.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.
Discovery and Chemical Properties
This compound was identified as a potent inhibitor of WEE1 kinase.[6] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-(2,6-dichlorophenyl)-8-methyl-2-[3-methyl-4-(1-methylpiperidin-4-yl)anilino]-7H-pyrimido[4,5-d]pyrimidin-5-one | [1] |
| Molecular Formula | C26H28Cl2N6O | [1] |
| Molecular Weight | 511.4 g/mol | [1] |
| CAS Number | 2243882-74-6 | [1] |
| Synonyms | Debio 0123, WEE1-IN-5 | [1] |
Mechanism of Action: Targeting the WEE1 Kinase
This compound exerts its anti-cancer effects by inhibiting the WEE1 kinase, a key gatekeeper of the G2/M and S phase cell cycle checkpoints.[4][7] In healthy cells, these checkpoints allow for DNA repair before proceeding with cell division.[4] Many cancer cells, particularly those with a deficient p53-dependent G1 checkpoint, heavily rely on the WEE1-mediated G2/M checkpoint to repair DNA damage and survive.[1][5]
By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1, also known as CDC2) at the Tyr15 residue.[1][2] This leads to premature activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis.[1][8] This premature mitotic entry, in the presence of unrepaired DNA, results in a cellular catastrophe known as mitotic catastrophe, ultimately leading to apoptosis (programmed cell death).[2][4]
Preclinical Development
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of WEE1 kinase with a low nanomolar IC50 value.[6][9] Importantly, it demonstrates high selectivity for WEE1 over other kinases, including the closely related PLK1 and PLK2, which is a differentiating feature compared to some other WEE1 inhibitors.[3][9]
| Parameter | Value | Source |
| WEE1 IC50 | 0.8 nM | [6][9] |
| WEE1 Ki | 0.1 nM | [9] |
| pCDC2 EC50 | 188 nM | [6] |
| Selectivity | Highly selective against a panel of 465 kinases; does not inhibit PLK1 or PLK2. | [2][9] |
Cellular Activity
In various cancer cell lines, this compound has demonstrated potent anti-proliferative activity, with IC50 values in the submicromolar to low micromolar range.[9] Mechanistically, treatment with this compound leads to a decrease in the phosphorylation of CDK1 at Tyr15, an increase in markers of DNA damage (γH2AX), and an increase in markers of mitotic entry (phosphorylated histone H3), consistent with its proposed mechanism of action.[2][9]
| Cell Line Type | IC50 Range | Source |
| Human Cancer Cell Lines | 0.109 to 7.08 µM | [9] |
In Vivo Efficacy
Preclinical studies in animal models have shown that this compound, administered orally, exhibits dose-dependent anti-tumor activity.[2][3] In a xenograft model using A427 lung carcinoma cells, daily oral administration of this compound at 30 mg/kg resulted in tumor regression.[2] Furthermore, this compound has shown the ability to cross the blood-brain barrier, making it a potential therapeutic agent for brain tumors like glioblastoma.[3][10] In preclinical models of glioblastoma, this compound demonstrated significant anti-tumor activity both as a monotherapy and in combination with standard-of-care therapies like temozolomide (B1682018) and radiotherapy.[10][11]
| Animal Model | Dosing | Outcome | Source |
| A427 Xenograft (athymic nude mice) | 30 mg/kg, oral, once daily for 28 days | Tumor regression | [2] |
| U87-MG Glioblastoma Xenograft (subcutaneous) | 30 or 60 mg/kg, oral, once daily for 28 days | Up to 57.5% tumor growth inhibition | [10] |
| U87-MG Glioblastoma Xenograft (orthotopic) | 30 or 60 mg/kg, oral, once daily for 28 days | Up to 73.7% tumor growth inhibition | [10] |
| U87-MG Glioblastoma Xenograft (intracranial) | In combination with temozolomide | Sustained complete regressions in 75% of animals | [10] |
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound is orally bioavailable.
| Species | Dose | CL (mL/min/kg) | AUCinf (h·ng/mL) | Bioavailability | Source |
| SD Rats | 5 mg/kg (PO) | 14 | 1324 | 35% | [6] |
| SD Rats | 1 mg/kg (IV) | 14 | - | - | [6] |
Clinical Development
This compound is currently being evaluated in several Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other anti-cancer agents.[4]
Monotherapy
A Phase 1 dose-escalation study (NCT05109975) evaluated the safety and tolerability of this compound as a monotherapy in patients with advanced solid tumors.[12]
| Trial Identifier | Phase | Status | Key Findings | Source |
| NCT05109975 | 1 | Ongoing | MTD determined at 260 mg. Manageable safety profile. Most frequent TRAEs: increased blood creatinine, QTcF prolongation, nausea, vomiting, dysgeusia, and fatigue. Target engagement observed from 200 mg. | [12] |
Combination Therapy
This compound is also being investigated in combination with chemotherapy, such as carboplatin, in patients with advanced solid tumors (NCT03968653).[13][14]
| Trial Identifier | Phase | Combination | Key Findings | Source |
| NCT03968653 | 1 | Carboplatin | MTD declared at 520 mg. Manageable safety profile. Confirmed partial responses observed, particularly in platinum-resistant ovarian cancer. | [13][14] |
| NCT05815160 | 1 | Carboplatin + Etoposide (SCLC) | Recommended dose selected at 200 mg. Promising antitumor activity in recurrent SCLC. | [15] |
| NCT05765812 | 1/2 | Temozolomide +/- Radiotherapy (Glioblastoma) | Ongoing | [11] |
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, based on the cited literature, the following are the general methodologies employed in the preclinical evaluation of this compound.
WEE1 Kinase Inhibition Assay (Cell-Free)
Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of WEE1 kinase in a cell-free system.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human WEE1 kinase, a specific peptide substrate for WEE1 (often a fragment of CDK1), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a suitable kinase buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped, typically by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies to detect the phosphorylated substrate (e.g., ELISA) can be employed.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.[2]
Cell Proliferation Assay
Principle: To determine the effect of this compound on the growth and viability of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into multi-well plates (e.g., 96-well plates) at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include:
-
MTT/XTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. The IC50 value is then determined.[2]
Western Blot Analysis for Phospho-CDK1
Principle: To detect the levels of phosphorylated CDK1 (p-CDK1) in cells treated with this compound, providing a measure of target engagement.
General Protocol:
-
Cell Treatment: Cancer cell lines (e.g., HT29, A427) are treated with various concentrations of this compound for a specified time.[2]
-
Cell Lysis: The cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated CDK1 (Tyr15).
-
A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-CDK1 band is normalized to the loading control.[2]
Conclusion
This compound (Debio 0123) is a promising, highly selective WEE1 kinase inhibitor with a well-defined mechanism of action. Its ability to induce mitotic catastrophe in cancer cells, particularly those with p53 mutations, provides a strong rationale for its clinical development. Preclinical data have demonstrated its potent anti-tumor activity, both as a single agent and in combination with DNA-damaging therapies. Ongoing clinical trials are further defining its safety and efficacy profile in various solid tumors. The development of this compound represents a significant advancement in the field of targeted cancer therapy, offering a potential new treatment option for patients with difficult-to-treat malignancies.
References
- 1. This compound | C26H28Cl2N6O | CID 152206257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. debiopharm.com [debiopharm.com]
- 4. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 5. oncozine.com [oncozine.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. debiopharm.com [debiopharm.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. RTID-03. A PHASE 1/2 STUDY OF THE WEE1 INHIBITOR DEBIO 0123 IN COMBINATION WITH TEMOZOLOMIDE +- RADIOTHERAPY IN ADULTS WITH RECURRENT OR NEWLY DIAGNOSED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. asco.org [asco.org]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
Zedoresertib's Impact on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zedoresertib (Debio 0123) is a potent and highly selective, orally available inhibitor of WEE1 kinase, a critical regulator of the G2/M and S phase cell cycle checkpoints.[1][2][3] By targeting WEE1, this compound disrupts the normal DNA damage response, forcing cancer cells with compromised G1 checkpoint machinery to prematurely enter mitosis with unrepaired DNA. This overload of genomic instability leads to mitotic catastrophe and subsequent apoptotic cell death.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on cell cycle checkpoints. It includes a summary of its preclinical activity, detailed experimental protocols for assessing its cellular effects, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction: The Role of WEE1 in Cell Cycle Control
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cell cycle checkpoints are critical surveillance mechanisms that monitor the integrity of cellular processes and can halt cycle progression to allow for repair. The G2/M checkpoint, in particular, prevents cells from entering mitosis in the presence of damaged DNA.
WEE1 kinase is a key negative regulator of the G2/M transition. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1) and CDK2, which are essential for mitotic entry.[4] In many cancer cells, the G1 checkpoint is abrogated, often due to mutations in the tumor suppressor p53.[3] These cells become heavily reliant on the G2/M checkpoint for DNA repair and survival. By inhibiting WEE1, this compound selectively targets this vulnerability in cancer cells, leading to a synthetic lethal effect.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that binds to the ATP-binding pocket of WEE1 kinase with high affinity, preventing it from phosphorylating its substrates, primarily CDK1. This leads to the accumulation of active CDK1/cyclin B complexes, which drives the cell prematurely into mitosis, irrespective of the status of DNA replication or damage.
The consequences of this untimely mitotic entry are catastrophic for the cell. The presence of unreplicated or damaged DNA leads to chromosomal aberrations, mitotic spindle defects, and ultimately, cell death through apoptosis. This mechanism of action makes this compound a promising therapeutic agent, particularly in combination with DNA-damaging agents like chemotherapy and radiation.
Quantitative Data on this compound's Activity
The following table summarizes the available quantitative data on the preclinical activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (WEE1 Kinase Inhibition) | 0.8 nM | Cell-free assay | [1] |
| EC50 (pCDC2 Inhibition) | 188 nM | Cellular assay | [1] |
| Target Engagement (pCDC2 reduction) | Observed from 200 mg dose | Human skin biopsies (Phase 1 Trial) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle checkpoints.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cells of interest
-
This compound (or other WEE1 inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the desired time points.
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phosphorylated Proteins (e.g., p-CDC2, γH2AX)
This protocol is for the detection of changes in protein phosphorylation status.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-CDC2 (Tyr15), anti-γH2AX (Ser139), anti-total CDC2, anti-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Immunofluorescence for γH2AX Foci Formation
This protocol is for the visualization and quantification of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Washing: Wash the cells three times with PBS in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: WEE1 Signaling Pathway and the Effect of this compound.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a promising anti-cancer agent that effectively targets a key vulnerability in many tumor types. Its ability to abrogate the G2/M and S phase checkpoints leads to selective killing of cancer cells with deficient G1 checkpoint control. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this compound and other WEE1 inhibitors. Further research, particularly the generation of more extensive quantitative data on its effects in a wider range of cancer models, will be crucial for its continued clinical development.
References
Unveiling the Molecular Takedown of a Key Cell Cycle Regulator: A Technical Guide to Zedoresertib's Core Targets
For Researchers, Scientists, and Drug Development Professionals
Zedoresertib (also known as Debio 0123) is a potent and highly selective, orally bioavailable small molecule inhibitor of WEE1 kinase, a critical gatekeeper of the cell cycle.[1] This technical guide provides an in-depth exploration of the molecular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
The Primary Molecular Target: WEE1 Kinase
This compound's primary molecular target is the serine/threonine kinase WEE1.[1] WEE1 is a crucial negative regulator of the G2/M cell cycle checkpoint, preventing cells from prematurely entering mitosis, particularly in the presence of DNA damage.[2][3] It exerts this control by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[2][3]
Potency and Selectivity
This compound demonstrates high potency against WEE1 kinase with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This potent inhibition disrupts the normal functioning of the G2/M checkpoint.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound (Debio 0123) | WEE1 | 0.8[4] | 0.1[5] |
Table 1: In Vitro Potency of this compound against WEE1 Kinase. This table summarizes the key potency metrics of this compound.
A critical attribute of an effective targeted therapy is its selectivity, minimizing off-target effects. This compound has been shown to be highly selective for WEE1. In a broad panel of 465 kinases, this compound did not exhibit significant inhibition of other kinases, including the closely related Polo-like kinases PLK1 and PLK2.[5][6] This high selectivity suggests a lower potential for off-target toxicities.
Mechanism of Action: Orchestrating Mitotic Catastrophe
By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1.[7][8] This leads to the premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without the proper DNA damage repair checks.[7][8] In cancer cells, which often have a defective G1 checkpoint (commonly due to p53 mutations), this abrogation of the G2/M checkpoint is particularly catastrophic.[1] The accumulation of unrepaired DNA damage combined with forced mitotic entry leads to a lethal cellular event known as mitotic catastrophe , ultimately resulting in apoptotic cell death.[1][7][8]
Signaling Pathway
The following diagram illustrates the WEE1 signaling pathway and the impact of this compound.
Figure 1: WEE1 Signaling Pathway and this compound's Mechanism of Action. This diagram illustrates how WEE1 negatively regulates the G2/M transition by inactivating CDK1. This compound inhibits WEE1, leading to premature mitotic entry and subsequent mitotic catastrophe in the presence of DNA damage.
Experimental Validation: Key Assays and Protocols
The molecular targeting and mechanism of action of this compound have been validated through a series of key in vitro and in vivo experiments. Below are detailed methodologies for these pivotal assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against WEE1 kinase.
Methodology:
-
Reagents: Recombinant human WEE1 kinase, a suitable kinase substrate (e.g., a peptide containing the CDK1 phosphorylation site), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of this compound is prepared.
-
WEE1 kinase, the substrate, and this compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminometer.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Western Blot Analysis for CDK1 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of CDK1 (pCDC2) in cells, a direct downstream target of WEE1.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated CDK1 (Tyr15).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.
-
The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Total CDK1 and a loading control (e.g., GAPDH) are also probed to ensure equal protein loading.
-
Mitotic Catastrophe Assay
Objective: To visualize and quantify the induction of mitotic catastrophe in cancer cells following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
Cells are stained with DAPI (4′,6-diamidino-2-phenylindole) to visualize nuclear morphology.
-
Antibodies against markers of mitosis (e.g., phospho-histone H3) and the mitotic spindle (e.g., α-tubulin) can also be used.
-
-
Microscopy and Analysis:
-
Stained cells are visualized using a fluorescence microscope.
-
Cells exhibiting characteristics of mitotic catastrophe, such as micronucleation, multinucleation, and aberrant chromatin condensation, are quantified.
-
γH2AX Flow Cytometry Assay
Objective: To measure the level of DNA double-strand breaks, a marker of DNA damage, induced by this compound treatment.
Methodology:
-
Cell Culture and Treatment: Cancer cells are treated with this compound.
-
Cell Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow antibody access to intracellular targets.
-
Immunostaining:
-
Cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX).
-
A fluorescently labeled secondary antibody is then used.
-
-
Flow Cytometry:
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
An increase in γH2AX signal indicates an increase in DNA double-strand breaks.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating a WEE1 inhibitor like this compound.
Figure 2: General Experimental Workflow for this compound Evaluation. This flowchart outlines the progression from initial in vitro characterization to in vivo studies and eventual clinical development for a WEE1 inhibitor.
Figure 3: Logical Flow of this compound's Anti-Cancer Activity. This diagram illustrates the cause-and-effect relationship from the initial molecular interaction of this compound with WEE1 to the ultimate outcome of tumor growth inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of WEE1 kinase. Its mechanism of action is well-defined, leading to mitotic catastrophe and apoptosis in cancer cells by abrogating the G2/M checkpoint. The comprehensive preclinical data, supported by the experimental methodologies outlined in this guide, provide a strong rationale for its ongoing clinical development as a promising anti-cancer therapeutic. Further research will continue to refine our understanding of its full potential in various cancer types and in combination with other therapies.
References
- 1. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. debiopharm.com [debiopharm.com]
- 7. debiopharm.com [debiopharm.com]
- 8. debiopharm.com [debiopharm.com]
Zedoresertib and the Induction of Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zedoresertib (Debio 0123) is a potent and highly selective, orally available, brain-penetrant inhibitor of WEE1 kinase, a critical regulator of the G2/M and S phase cell cycle checkpoints.[1] By inhibiting WEE1, this compound abrogates these checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis. This unscheduled mitotic entry, in the presence of unrepaired DNA, leads to a lethal cellular event known as mitotic catastrophe, culminating in apoptotic cell death.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on mitotic catastrophe induction. It includes a compilation of preclinical and clinical data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to WEE1 Inhibition and Mitotic Catastrophe
The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and chromosome segregation. The WEE1 kinase is a key negative regulator of the G2/M checkpoint, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[3] In many cancer cells, particularly those with a mutated or non-functional p53, the G1/S checkpoint is compromised, making them heavily reliant on the G2/M checkpoint for DNA repair before mitotic entry.[4]
This compound exploits this dependency by inhibiting WEE1, leading to the premature activation of the CDK1/Cyclin B complex. This forces the cell into mitosis despite the presence of DNA damage, resulting in mitotic catastrophe.[1][2] This process is characterized by aberrant chromosome condensation, multipolar spindles, and ultimately, cell death.[5] The induction of mitotic catastrophe is a promising therapeutic strategy, particularly in combination with DNA-damaging agents, as it can selectively target cancer cells with a high level of genomic instability.[6]
Quantitative Data on the Effects of WEE1 Inhibition
The following tables summarize quantitative data from preclinical and clinical studies on WEE1 inhibitors, including this compound and other molecules in its class like Adavosertib and Azenosertib. This data illustrates the impact of WEE1 inhibition on cell viability, apoptosis, cell cycle distribution, and clinical efficacy.
Table 1: Preclinical Activity of WEE1 Inhibitors
| Compound | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |
| This compound (Debio 0123) | HT29, A427 | Cytotoxicity | IC50 | Submicromolar activity | [7] |
| This compound (WEE1-IN-5) | - | Kinase Assay | IC50 | 0.8 nM | [8] |
| Adavosertib | ATC cell lines (8505C, 8305C, KAT18) | Cell Viability | IC50 (Day 4) | 180.1 - 373.0 nmol/L | [9] |
| Adavosertib | HGSOC cell lines (OVCAR8, CAOV3, M048i) | Apoptosis (Annexin V) | % Apoptotic Cells (72h, 500nM) | 25.2% - 31.5% | [10] |
| Azenosertib + Sotorasib | NCI-H2122 (NSCLC) | In vivo Xenograft | Tumor Growth Inhibition (TGI) | Significant synergy, tumor regression | [11] |
| Azenosertib + Adagrasib | CR2528 (Resistant Model) | In vivo Xenograft | Tumor Growth Inhibition (TGI) | ~3-fold increased TGI with combination | [11] |
Table 2: Clinical Efficacy of WEE1 Inhibitors in Gynecological Cancers
| Compound | Cancer Type | Combination Agent | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference(s) |
| Azenosertib | Platinum-Resistant Ovarian Cancer | Paclitaxel | 50.0% | 7.4 months | |
| Azenosertib | Platinum-Resistant Ovarian Cancer | Gemcitabine | 38.5% | 8.3 months | |
| Azenosertib | Platinum-Resistant Ovarian Cancer | Carboplatin | 35.7% | 10.4 months | |
| Debio 0123 | Recurrent Small Cell Lung Cancer | Carboplatin + Etoposide | 44.4% (in CFI >90 days subgroup) | 7.2 months |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound, leading to mitotic catastrophe.
Caption: this compound inhibits WEE1, leading to premature CDK1 activation and mitotic catastrophe.
Experimental Workflow: Assessing Mitotic Catastrophe
This diagram outlines a typical experimental workflow to evaluate the induction of mitotic catastrophe by this compound in cancer cell lines.
Caption: Workflow for evaluating this compound-induced mitotic catastrophe in vitro.
Detailed Experimental Protocols
Immunofluorescence for γH2AX and Phospho-Histone H3 (pHH3)
Objective: To visualize and quantify DNA double-strand breaks (γH2AX) and cells in mitosis (pHH3) following this compound treatment.
Materials:
-
Cancer cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: rabbit anti-γH2AX, mouse anti-phospho-Histone H3 (Ser10)
-
Secondary antibodies: Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the indicated times.
-
Fixation: Aspirate the media and wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Dilute fluorescently labeled secondary antibodies in blocking buffer. Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash coverslips three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify the percentage of pHH3-positive cells and the number of γH2AX foci per cell.
Western Blotting for p-CDK1 (Tyr15) and Cleaved PARP
Objective: To detect changes in the phosphorylation status of CDK1 (a direct target of WEE1) and the induction of apoptosis (cleaved PARP) after this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-CDK1 (Tyr15), rabbit anti-cleaved PARP, mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the cell cycle distribution of cancer cells following this compound treatment.
Materials:
-
Treated and untreated cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, as a selective WEE1 inhibitor, represents a promising therapeutic strategy for cancers that are dependent on the G2/M checkpoint for survival. By forcing premature mitotic entry in the presence of DNA damage, this compound effectively induces mitotic catastrophe and subsequent apoptosis in cancer cells. The preclinical and emerging clinical data for this compound and other WEE1 inhibitors highlight their potential, both as monotherapy and in combination with DNA-damaging agents, to improve outcomes for patients with difficult-to-treat malignancies. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the impact of this compound and advance its development in oncology.
References
- 1. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 2. debiopharm.com [debiopharm.com]
- 3. debiopharm.com [debiopharm.com]
- 4. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Debio 0123: A Novel Oral Wee1 Inhibitor Demonstrating Antitumor Activity [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Selective WEE1 Inhibitor Azenosertib Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Detecting pCDC2 (Tyr15) Inhibition by Zedoresertib via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the pharmacodynamic effects of Zedoresertib, a potent and selective WEE1 kinase inhibitor, by monitoring the phosphorylation status of its downstream target, CDC2 (also known as CDK1), at the inhibitory Tyrosine 15 (Tyr15) site.
Introduction
This compound is a small molecule inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] WEE1 kinase exerts its function by phosphorylating CDC2 at Tyr15, which holds the CDC2/Cyclin B complex in an inactive state, thereby preventing premature entry into mitosis.[3][4] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53 mutations), the G2/M checkpoint is crucial for repairing DNA damage before cell division.[3][5] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDC2, leading to an accumulation of DNA damage, mitotic catastrophe, and subsequent apoptosis in cancer cells.[1][2][5]
The phosphorylation of CDC2 at Tyr15 is a direct and reliable biomarker for WEE1 kinase activity. Therefore, Western blotting for phospho-CDC2 (pCDC2) is a fundamental method to demonstrate the on-target activity of this compound. A decrease in the pCDC2 (Tyr15) signal following treatment is indicative of successful WEE1 inhibition.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. Under normal conditions, WEE1 kinase phosphorylates CDC2 at Tyr15, inhibiting its activity and arresting the cell cycle at the G2/M checkpoint to allow for DNA repair. This compound inhibits WEE1, leading to a decrease in pCDC2 (Tyr15), activation of the CDC2/Cyclin B complex, and forced mitotic entry, which in cancer cells with DNA damage, results in apoptosis.
Experimental Protocol: Western Blot for pCDC2 (Tyr15)
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in pCDC2 (Tyr15) levels.
Materials and Reagents
-
Cell Lines: A suitable cancer cell line (e.g., p53-mutant ovarian or glioblastoma cell lines).
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Cell Culture Medium and Supplements: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay).
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-CDC2 (Tyr15) antibody.
-
Mouse or rabbit anti-total CDC2 antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: (e.g., ECL).
-
Imaging System: CCD camera-based imager or X-ray film.
Experimental Workflow
The overall workflow for the Western blot experiment is depicted below.
Detailed Methodology
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes to achieve 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[6]
-
Add ice-cold lysis buffer to the cells and scrape them from the dish.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X SDS loading buffer to the lysates and boil at 95-100°C for 5-10 minutes.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[6]
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6][8]
-
Incubate the membrane with the primary antibody against pCDC2 (Tyr15) diluted in blocking buffer overnight at 4°C with gentle agitation.[6][7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a CCD imager or by exposing the membrane to X-ray film.[8]
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the pCDC2 signal, the membrane can be stripped and re-probed for total CDC2 and a loading control like β-actin or GAPDH.
-
Wash the membrane thoroughly after detection.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane and re-block before incubating with the next primary antibody.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and structured format. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the pCDC2 band should be normalized to the intensity of the total CDC2 band, which is then normalized to the loading control.
Table 1: Densitometry Analysis of pCDC2 Levels Following this compound Treatment
| Treatment Group | This compound Conc. (nM) | pCDC2 (Tyr15) Intensity | Total CDC2 Intensity | Loading Control Intensity | Normalized pCDC2/Total CDC2 | Fold Change vs. Control |
| Vehicle Control | 0 | Value | Value | Value | Value | 1.0 |
| Treatment 1 | 10 | Value | Value | Value | Value | Value |
| Treatment 2 | 50 | Value | Value | Value | Value | Value |
| Treatment 3 | 100 | Value | Value | Value | Value | Value |
| Treatment 4 | 500 | Value | Value | Value | Value | Value |
Note: "Value" should be replaced with the actual quantitative data obtained from the densitometry analysis.
Table 2: Summary of IC50 Values for pCDC2 Inhibition
| Cell Line | Time Point (hours) | IC50 for pCDC2 Inhibition (nM) |
| Cell Line A | 6 | Value |
| Cell Line A | 12 | Value |
| Cell Line B | 6 | Value |
| Cell Line B | 12 | Value |
Note: IC50 values can be calculated from the dose-response data in Table 1 using appropriate statistical software.
By following this detailed protocol and data presentation format, researchers can effectively and reproducibly assess the pharmacodynamic effects of this compound on its direct target, pCDC2, providing crucial insights into its mechanism of action.
References
- 1. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 2. This compound (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C26H28Cl2N6O | CID 152206257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. origene.com [origene.com]
- 8. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Assessing Zedoresertib Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zedoresertib (also known as Debio 0123) is a potent and highly selective, orally bioavailable inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M and S phase checkpoints in the cell cycle.[2] It acts by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), thereby preventing cells with DNA damage from entering mitosis and allowing time for DNA repair.[3] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are heavily reliant on the G2/M checkpoint for survival.[4]
By inhibiting WEE1, this compound abrogates the G2/M checkpoint, leading to premature mitotic entry with unrepaired DNA damage. This overload of DNA breaks forces cancer cells into mitotic catastrophe and subsequent apoptosis.[2][3] This mechanism of action makes this compound a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[5][6]
These application notes provide a summary of the cytotoxic effects of this compound on various cancer cell lines and detailed protocols for assessing its cytotoxicity using common cell viability assays.
Data Presentation: this compound Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of this compound (Debio 0123) across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Small Cell Lung Cancer (SCLC) | NCI-H446 | 2.5 | Determined after 72 hours of treatment using CellTiter-Glo assay.[7] |
| Broad Panel of Cancers | Various | 0.109 - 7.08 | Represents the range of activity across multiple human cancer cell lines.[1] |
| Lung Carcinoma | A427 | Submicromolar | Demonstrated cytotoxic activity.[8] |
| Colorectal Adenocarcinoma | HT29 | Submicromolar | Demonstrated cytotoxic activity.[8] |
| Glioblastoma (GBM) | Various | Data not specified | This compound in combination with radiation enhanced cell death.[6] |
Note: The specific cell lines included in the "Broad Panel of Cancers" with the IC50 range of 0.109 - 7.08 µM were not detailed in the available public information. Researchers are encouraged to determine the specific IC50 for their cell line of interest.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits WEE1 kinase, leading to uncontrolled mitotic entry and apoptosis.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for determining this compound cytotoxicity using the MTT assay.
Logical Relationship of Experimental Design
Caption: Logical flow of the experimental design for assessing this compound cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and stored protected from light)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density should be determined empirically for each cell line but is typically in the range of 5,000-10,000 cells/well.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
CellTox™ Green Cytotoxicity Assay
This fluorescence-based assay measures cytotoxicity by detecting changes in membrane integrity, which occur in dying cells. The assay uses a fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells, resulting in a significant increase in fluorescence.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
CellTox™ Green Dye
-
Sterile, opaque-walled 96-well plates (to minimize well-to-well crosstalk)
-
Fluorescence microplate reader (with appropriate filters for excitation at ~485-500 nm and emission at ~520-530 nm)
Protocol:
-
Cell Seeding:
-
Prepare a cell suspension in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate at a predetermined optimal density.
-
Include wells for no-cell control (medium only) and vehicle control (cells with medium and DMSO).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound and Dye Addition (Real-Time or Endpoint):
-
Real-Time Method (Dye added before compound):
-
Prepare a 2X working solution of the CellTox™ Green Dye in the culture medium.
-
Add 100 µL of the 2X dye solution to each well.
-
Prepare 2X serial dilutions of this compound in culture medium.
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Incubate and measure fluorescence at multiple time points (e.g., 24, 48, 72 hours).
-
-
Endpoint Method (Dye added after compound):
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired volume of the dilutions to the wells.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
Prepare a 2X working solution of CellTox™ Green Dye.
-
Add a volume of the 2X dye solution equal to the volume in the well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 485-500 nm and an emission wavelength of approximately 520-530 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other values.
-
The fluorescence signal is directly proportional to the number of dead cells.
-
To calculate the percentage of cytotoxicity, a maximum cell death control (e.g., cells treated with a lysis agent) can be used: % Cytotoxicity = [(Experimental Fluorescence - Vehicle Control Fluorescence) / (Max Death Fluorescence - Vehicle Control Fluorescence)] x 100
-
Plot the percentage of cytotoxicity or the raw fluorescence units against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration for cytotoxicity).
-
References
- 1. This compound (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 3. debiopharm.com [debiopharm.com]
- 4. This compound | C26H28Cl2N6O | CID 152206257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. debiopharm.com [debiopharm.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. debiopharm.com [debiopharm.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of Zedoresertib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zedoresertib, also known as Debio 0123, is a potent and highly selective, orally bioavailable inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M and S phase cell cycle checkpoints, preventing entry into mitosis to allow for DNA repair.[2] By inhibiting WEE1, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2] This mechanism makes it a promising therapeutic agent, particularly for cancers with defects in the G1 checkpoint, such as those with p53 mutations. These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mouse models, based on preclinical data.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the WEE1 tyrosine kinase.[1] Inhibition of WEE1 prevents the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), also known as CDC2.[1] This abrogation of the G2/M checkpoint leads to uncontrolled entry into mitosis, even in the presence of DNA damage, resulting in apoptotic cell death.[2]
Signaling Pathway
Caption: WEE1 Inhibition Pathway by this compound.
Quantitative Data from Preclinical Mouse Studies
The following tables summarize reported dosages and administration details for this compound (Debio 0123) in preclinical mouse models.
| Parameter | Details | Reference |
| Animal Model | Athymic Nude Mice, BALB/c Nude Mice, NOD/SCID Mice | [1][3][4] |
| Tumor Models | Subcutaneous xenografts (e.g., Small Cell Lung Cancer (SCLC), Non-Small Cell Lung Cancer (NSCLC), Glioblastoma (GBM), Ovarian, Breast Cancer), Patient-Derived Xenografts (PDX) | [1][3][4][5][6] |
| Administration Route | Oral Gavage | [1][4][5] |
| Monotherapy Dosage | 10 mg/kg or 30 mg/kg | [1][3] |
| Combination Therapy Dosage | 30 mg/kg (with Carboplatin, Etoposide, or Lunresertib) | [1][4][5][6] |
| Dosing Schedule | Once daily (QD) for up to 28 consecutive days | [1][4][5] |
| Vehicle | 0.5% methylcellulose (B11928114) in sterile water | [1] |
| Pharmacokinetic Parameter | Value (in mice) | Reference |
| Dosage for PK study | 30 mg/kg, once daily for 4 days | [3][4] |
| Brain to Plasma AUC Ratio | 0.49 | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound (Debio 0123) powder
-
Vehicle: 0.5% methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare the vehicle: Prepare the 0.5% methylcellulose solution in sterile water under sterile conditions.
-
Suspend this compound:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the final desired concentration (e.g., 3 mg/mL for a 10 mL/kg dosing volume).
-
Vortex the mixture vigorously for 1-2 minutes to create a uniform suspension.
-
If this compound does not readily suspend, sonicate the mixture for 5-10 minutes.
-
-
Ensure Homogeneity: Visually inspect the suspension to ensure it is homogeneous before each administration. If the suspension has settled, vortex immediately before drawing each dose.
-
Storage: It is recommended to prepare the formulation fresh daily.[7]
Protocol 2: Administration of this compound by Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid straight/curved)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Weigh the mouse: Accurately weigh the mouse to determine the correct volume of the this compound suspension to administer. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[7]
-
Restrain the mouse: Firmly grasp the mouse by the scruff of the neck to immobilize its head and body.
-
Measure the gavage needle: Pre-measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Administer the dose:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the this compound suspension.
-
-
Withdraw the needle: After administration, gently and slowly withdraw the gavage needle.
-
Monitor the animal: Observe the mouse for at least 15 minutes post-gavage for any signs of respiratory distress or adverse reactions.[8] Continue to monitor the animals at least once daily.[8]
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials and Methods:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Prepared this compound formulation and vehicle control
-
Standard animal housing and care facilities
Experimental Workflow:
Caption: Preclinical Xenograft Study Workflow.
Procedure:
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Administer this compound orally via gavage to the treatment group at the selected dose (e.g., 30 mg/kg).[1]
-
Administer an equivalent volume of the vehicle (0.5% methylcellulose) to the control group.[1]
-
Dosing should be performed according to the planned schedule (e.g., once daily for 28 days).[1][4]
-
-
Monitoring and Data Collection:
-
Endpoint and Analysis:
Concluding Remarks
These protocols provide a framework for the in vivo evaluation of this compound in mouse models. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal studies. The specific details of the experimental design, including the choice of cell line, mouse strain, and dosing regimen, may need to be optimized based on the research question and the tumor model being investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 3. debiopharm.com [debiopharm.com]
- 4. debiopharm.com [debiopharm.com]
- 5. debiopharm.com [debiopharm.com]
- 6. debiopharm.com [debiopharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by Zedoresertib Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zedoresertib (also known as Debio 0123) is a potent and highly selective, orally bioavailable small-molecule inhibitor of WEE1 kinase.[1][2] WEE1 is a critical gatekeeper of the cell cycle, primarily acting at the G2/M checkpoint to prevent cells with DNA damage from entering mitosis.[2][3] It does so by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for DNA repair and survival.[2] By inhibiting WEE1, this compound abrogates the G2/M checkpoint, forcing cancer cells with unrepaired DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[2][3][4] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound in cancer cell lines using propidium (B1200493) iodide (PI) staining and flow cytometry.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
This compound targets the WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. The following diagram illustrates the signaling pathway affected by this compound.
Caption: WEE1 signaling and this compound's mechanism of action.
Data Presentation
Treatment of cancer cell lines with this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, followed by an increase in the sub-G1 population, which is indicative of apoptosis. The following table presents hypothetical data illustrating the expected dose-dependent effect of this compound on cell cycle distribution in a p53-deficient cancer cell line after 24 hours of treatment.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Cells in Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 55% | 25% | 20% | <2% |
| This compound (100 nM) | 45% | 20% | 35% | 5% |
| This compound (500 nM) | 30% | 15% | 55% | 10% |
| This compound (1 µM) | 20% | 10% | 70% | 15% |
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Experimental Workflow
The overall workflow for the experiment is depicted in the diagram below.
Caption: Experimental workflow for cell cycle analysis.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., p53-deficient ovarian or colorectal cancer cell lines like HT29 or A427).[5]
-
Complete Cell Culture Medium: As recommended for the chosen cell line.
-
This compound (Debio 0123): Prepare a stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% or as required for the cell line.
-
70% Ethanol (B145695): Ice-cold.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow Cytometry Tubes
Procedure
-
Cell Seeding and Culture:
-
Culture the selected cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (typically 60-70% confluency).
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS. Centrifuge again at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission in the appropriate channel for PI (typically around 617 nm).
-
Acquire at least 10,000-20,000 events per sample.
-
Use a low flow rate to ensure accurate data collection.
-
-
Data Analysis:
-
Use a suitable software (e.g., ModFit LT™, FlowJo™) to analyze the cell cycle distribution.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate histograms of DNA content and apply a cell cycle model (e.g., Watson, Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Quantify the sub-G1 peak to determine the percentage of apoptotic cells.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV of G1/G0 Peak | Inconsistent staining, cell clumping, high flow rate. | Ensure single-cell suspension before fixation, use a low flow rate during acquisition, optimize staining time and PI concentration. |
| Excessive Debris | Cell death, harsh trypsinization. | Handle cells gently, reduce trypsinization time, consider using a viability dye if analyzing live/dead cells separately. |
| No Clear Cell Cycle Profile | Inadequate staining, RNase A not working. | Check PI and RNase A concentrations and incubation times, ensure RNase A is DNAse-free. |
| Cell Clumping | Over-confluent cells, improper resuspension. | Harvest cells at exponential growth phase, gently pipette to resuspend pellets, filter cells through a nylon mesh if necessary. |
Conclusion
This application note provides a comprehensive guide for investigating the effects of the WEE1 inhibitor this compound on the cell cycle of cancer cells. By following the detailed protocol for flow cytometry with propidium iodide staining, researchers can effectively quantify the induction of G2/M arrest and apoptosis, providing valuable insights into the mechanism of action of this promising anti-cancer agent.
References
Application Notes and Protocols for Immunohistochemistry Staining of Biomarkers Following Zedoresertib Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zedoresertib (also known as Debio 0123) is a potent and highly selective, orally available, small molecule inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M and S phase cell cycle checkpoints.[2] In response to DNA damage, WEE1 prevents cells from entering mitosis, allowing time for DNA repair.[2] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for DNA repair and survival. By inhibiting WEE1, this compound abrogates the G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and subsequent cancer cell apoptosis.[2]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key pharmacodynamic biomarkers, phosphorylated Checkpoint Kinase 1 (p-Chk1, a surrogate for p-CDC2) and phosphorylated histone H2AX (γH2AX), in tumor tissue following treatment with this compound. Monitoring the modulation of these biomarkers is crucial for assessing the biological activity of this compound in preclinical and clinical studies.
Signaling Pathway and Biomarker Rationale
This compound targets the WEE1 kinase, a key component of the DNA damage response (DDR) pathway. Inhibition of WEE1 leads to a decrease in the phosphorylation of its direct substrate, CDC2 (also known as CDK1), at Tyrosine 15. This dephosphorylation activates CDC2, driving the cell into mitosis. The phosphorylation status of CDC2 is a direct pharmacodynamic biomarker of WEE1 inhibition. As p-Chk1 is also a key downstream effector in the ATR/Chk1 pathway, which is closely linked to WEE1 function, it serves as a valuable surrogate biomarker.
Furthermore, the forced entry into mitosis with unrepaired DNA damage, a consequence of WEE1 inhibition, leads to an accumulation of DNA double-strand breaks. This triggers the phosphorylation of histone H2AX at serine 139, forming γH2AX foci at the sites of DNA damage. Therefore, an increase in γH2AX serves as a key biomarker for the DNA-damaging effects of this compound therapy.
Quantitative Data Presentation
The following tables summarize the expected quantitative changes in p-Chk1 (surrogate for p-CDC2) and γH2AX expression as measured by IHC and H-score analysis in response to this compound therapy.
Table 1: Change in Phosphorylated CDC2 (p-CDC2) Levels in Patient Biopsies Post-Zedoresertib Therapy
This table presents data from a Phase 1 clinical trial of this compound (Debio 0123) in combination with carboplatin (B1684641) in patients with advanced solid tumors. Paired skin and tumor biopsies were analyzed for p-CDC2 expression by IHC.[3][4][5]
| This compound Dose (mg) | Mean Change in p-CDC2 H-Score from Baseline (%) (Skin Biopsies) | Representative Change in p-CDC2 H-Score from Baseline (%) (Tumor Biopsy) |
| 150 | -20 | Not Reported |
| 200 | -40 | Not Reported |
| 270 | -55 | Not Reported |
| 350 | -60 | Not Reported |
| 400 | Not Reported | -64[3] |
| 520 | -75 | Not Reported |
Table 2: Expected Change in γH2AX Levels in Xenograft Models Post-WEE1 Inhibitor Therapy
Preclinical studies have shown that this compound (Debio 0123) induces a dose- and time-dependent increase in γH2AX foci formation.[6] The following data from a preclinical study of another WEE1 inhibitor, Azenosertib, in an A-427 xenograft model provides a quantitative example of the expected effect on γH2AX levels.[1]
| Treatment Group | Time Post-Treatment | Mean Change in γH2AX H-Score from Vehicle Control (%) |
| Azenosertib (40 mg/kg) | 4 hours | +150 |
| Azenosertib (40 mg/kg) | 8 hours | +200 |
| Azenosertib (40 mg/kg) | 24 hours | +100 |
Experimental Protocols
Immunohistochemistry Staining Protocol for p-Chk1 (Ser345) and γH2AX (Ser139) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody (e.g., Rabbit anti-p-Chk1 (Ser345) or Rabbit anti-γH2AX (Ser139))
-
HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
DAB Chromogen Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water (2 x 3 minutes).
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series: 70% (1 x 3 minutes), 95% (1 x 3 minutes), 100% (2 x 3 minutes).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a permanent mounting medium.
-
H-Score Quantification
The H-score is a semi-quantitative method to assess the intensity and percentage of stained cells.
Procedure:
-
A pathologist or trained scientist scores the slides under a microscope.
-
The staining intensity is categorized as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
-
The percentage of cells at each intensity level is determined.
-
The H-score is calculated using the following formula: H-score = [1 x (% of 1+ cells)] + [2 x (% of 2+ cells)] + [3 x (% of 3+ cells)] The final score ranges from 0 to 300.
Experimental Workflow
References
- 1. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 3. debiopharm.com [debiopharm.com]
- 4. debiopharm.com [debiopharm.com]
- 5. debiopharm.com [debiopharm.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent Zedoresertib efficacy in xenograft models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent efficacy with Zedoresertib in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Debio 0123) is a potent and highly selective, orally bioavailable inhibitor of WEE1 kinase.[1][2][3] WEE1 is a critical regulator of the G2/M and S phase cell cycle checkpoints.[1] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature entry of cancer cells into mitosis with unrepaired DNA damage. This process, known as mitotic catastrophe, ultimately results in apoptosis (programmed cell death).[1][3] This mechanism is particularly effective in cancer cells with a defective G1 checkpoint, often due to mutations in the TP53 gene, as they are more reliant on the G2/M checkpoint for survival.[2]
Q2: What are the reported potencies of this compound?
A2: this compound is a highly potent WEE1 inhibitor with a reported IC50 of 0.8 nM in cell-free assays.[3][4] In cellular assays, it has shown growth inhibition activity across a broad range of human cancer cell lines with IC50 values ranging from 0.109 to 7.08 µM.[3]
Q3: Is the efficacy of this compound dependent on the p53 status of the tumor?
A3: The efficacy of WEE1 inhibitors like this compound can be influenced by the p53 status of the tumor.[2][5][6] Cancer cells with mutated or deficient p53 often have a defective G1 cell cycle checkpoint and are therefore more dependent on the G2/M checkpoint, which is regulated by WEE1, for DNA repair and survival.[2][6] Consequently, inhibiting WEE1 in p53-mutant tumors can lead to a more pronounced anti-tumor effect.[5][6] However, sensitivity to WEE1 inhibitors has also been observed in p53 wild-type contexts, suggesting that other factors also play a role.
Q4: What are known mechanisms of resistance to WEE1 inhibitors like this compound?
A4: A key mechanism of acquired resistance to WEE1 inhibitors is the upregulation of PKMYT1, a kinase that also phosphorylates and inhibits CDK1.[7][8] Increased PKMYT1 activity can compensate for the inhibition of WEE1, thereby allowing cancer cells to arrest at the G2/M checkpoint and repair DNA damage.[7]
Troubleshooting Inconsistent this compound Efficacy
Issue 1: High Variability in Tumor Response Within the Same Treatment Group
Potential Causes:
-
Tumor Heterogeneity: The parental cell line or patient-derived xenograft (PDX) may have subclones with varying sensitivity to this compound.
-
Inconsistent Drug Formulation and Administration: Improperly prepared drug suspension or variability in administration technique (e.g., oral gavage) can lead to inconsistent dosing.
-
Differences in Animal Health: Underlying health issues in individual animals can affect drug metabolism and overall response.
-
Variable Tumor Engraftment and Growth: Differences in the initial number of viable cells injected or the site of injection can lead to variations in tumor establishment and growth rates.
Troubleshooting Strategies:
-
Cell Line Authentication and Characterization: Regularly authenticate your cell line and characterize its genetic background, including p53 status.
-
Standardize Drug Preparation and Administration:
-
Develop and adhere to a strict protocol for preparing the this compound formulation to ensure a homogenous suspension.
-
Train all personnel on consistent administration techniques.
-
-
Monitor Animal Health: Closely monitor animal health throughout the study and exclude any animals with health issues unrelated to the treatment.
-
Optimize Tumor Implantation:
-
Ensure high cell viability (>90%) before implantation.
-
Use a consistent number of cells and injection volume for all animals.
-
Consider using Matrigel to improve tumor take rate and uniformity.
-
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual variability.
Issue 2: Lack of Expected Efficacy in a Xenograft Model
Potential Causes:
-
Intrinsic Resistance of the Cancer Model: The chosen cell line or PDX model may have intrinsic resistance mechanisms to WEE1 inhibition.
-
Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may not be sufficient to maintain adequate target inhibition in vivo.
-
Poor Bioavailability: Although this compound is orally bioavailable, factors such as animal strain or diet could potentially affect its absorption.
-
Rapid Development of Acquired Resistance: Tumors may quickly develop resistance mechanisms, such as the upregulation of PKMYT1.
Troubleshooting Strategies:
-
Assess Biomarkers of Sensitivity:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:
-
Conduct a pilot PK study to determine the Cmax, Tmax, and half-life of this compound in your mouse strain.
-
Perform a PD study to correlate drug exposure with target engagement (e.g., reduction of p-CDK1) and downstream effects (e.g., increase in γH2AX) in tumor tissue at different time points after dosing.
-
-
Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose and schedule for your specific xenograft model.
-
Investigate Resistance Mechanisms:
-
Consider Combination Therapies: Preclinical studies have shown that combining WEE1 inhibitors with other agents, such as PKMYT1 inhibitors or DNA-damaging agents, can be synergistic.[8][9][10]
Data Summary
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (cell-free) | Cellular IC50 Range (various cancer cell lines) |
| This compound (Debio 0123) | WEE1 | 0.8 nM[3][4] | 0.109 - 7.08 µM[3] |
Table 2: Example of Preclinical Dosing for a WEE1 Inhibitor (Adavosertib/AZD1775) in Xenograft Models
| Xenograft Model | Mouse Strain | Drug | Dose | Dosing Schedule | Observed Effect | Reference |
| Calu-6 (p53-mutant NSCLC) | Nude | Adavosertib | 30 mg/kg | Once daily, oral | Significant tumor growth inhibition | [5] |
| Calu-6 (p53-mutant NSCLC) | Nude | Adavosertib | 60 mg/kg | Twice daily, oral | Significant tumor growth inhibition | [5] |
| A549 (p53-wild type NSCLC) | Nude | Adavosertib | 30 or 60 mg/kg | Once or twice daily, oral | No significant effect on tumor growth | [5] |
| SETD2-deficient RCC | - | Adavosertib | - | - | Significant tumor regression | [11][12] |
| CCNE1-amplified tumors | - | Adavosertib | 300 mg | Once daily, days 1-5 & 8-12 of a 21-day cycle | - | [11][12] |
Note: This table provides examples with Adavosertib as a reference due to the limited availability of published, detailed this compound-specific in vivo dosing data.
Experimental Protocols
General Protocol for a this compound Xenograft Efficacy Study
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Culture:
-
Culture cancer cells in the recommended medium and conditions.
-
Ensure cells are in the logarithmic growth phase and have high viability (>90%) before harvesting for implantation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude, SCID, or NSG), typically 6-8 weeks old.
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS at the desired concentration.
-
For subcutaneous models, inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse. A mixture with Matrigel (1:1 ratio) can improve tumor take rates.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration (refer to manufacturer's instructions or formulation studies).
-
Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Secondary endpoints can include tumor regression, time to progression, and survival.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points, collect tumor tissue, plasma, and other relevant organs.
-
Analyze tumor tissue for biomarkers of target engagement and drug activity:
-
Western Blot or Immunohistochemistry (IHC): p-CDK1 (Tyr15) to confirm WEE1 inhibition, and γH2AX as a marker of DNA damage.[13]
-
-
Analyze plasma for this compound concentration to assess drug exposure.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Caption: General experimental workflow for a xenograft study.
References
- 1. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 2. This compound | C26H28Cl2N6O | CID 152206257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 7. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 8. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The WEE1 inhibitor Debio 0123 is synergistic with the PKMYT1 inhibitor lunresertib in preclinical models of ovarian and breast cancer - Debiopharm [debiopharm.com]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Zedoresertib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Zedoresertib (also known as Debio 0123 or WEE1-IN-5) during oral gavage experiments.
I. This compound Physicochemical and Pharmacokinetic Data
Understanding the properties of this compound is the first step in developing an effective oral formulation. Below is a summary of available data.
| Property | Value | Source |
| Molecular Weight | 511.45 g/mol | [1][2] |
| Molecular Formula | C₂₆H₂₈Cl₂N₆O | [1][2] |
| XLogP3-AA (Lipophilicity) | 5.6 | [2] |
| Oral Bioavailability (in Rats) | 35% (5 mg/kg oral dose) | [3] |
| Solubility | ≥ 1 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [1][3] |
| ≥ 1 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline) | [1][3] | |
| ≥ 1 mg/mL in 10% DMSO / 90% Corn Oil | [1][3] | |
| Known Inhibitor Target | WEE1 Kinase (IC₅₀ = 0.8 nM) | [1][3][4] |
II. Signaling Pathway of this compound's Target: WEE1 Kinase
This compound is a potent and selective inhibitor of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint.[5] Understanding this pathway is crucial for interpreting in vivo efficacy studies.
III. Frequently Asked Questions (FAQs)
Q1: What is the likely reason for the moderate oral bioavailability of this compound?
A1: Given its high lipophilicity (XLogP3 = 5.6), this compound is likely poorly soluble in the aqueous environment of the gastrointestinal (GI) tract.[2] Poor solubility is a common reason for low and variable oral bioavailability of drug candidates, as dissolution is often the rate-limiting step for absorption. This would classify it as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound.[6]
Q2: I am observing high variability in plasma concentrations between my study animals after oral gavage. What could be the cause?
A2: High variability with poorly soluble compounds is common and can be attributed to several factors:
-
Inconsistent Dosing Suspension: If this compound is not uniformly suspended in the vehicle, each animal may receive a different effective dose. Ensure the suspension is homogenous before and during dosing.
-
Food Effects: The presence or absence of food in the stomach can significantly alter GI physiology (e.g., pH, motility, bile secretion), which can impact the dissolution and absorption of a lipophilic compound. Consider fasting animals overnight before dosing to standardize this variable.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, and the extent of this can vary between animals.
-
Poor Formulation Performance: The chosen vehicle may not be adequately wetting or solubilizing the compound in the GI tract.
Q3: What are the main formulation strategies to consider for improving this compound's oral bioavailability?
A3: For a poorly soluble compound like this compound, the primary goal is to enhance its dissolution rate and/or apparent solubility in the GI tract. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can improve dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can increase its apparent solubility and dissolution.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve the drug in a lipid/surfactant mixture that forms a fine emulsion upon contact with GI fluids, facilitating absorption.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.
IV. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of the dosing vehicle before or during administration. | 1. Poor solubility of this compound in the chosen vehicle.2. Incorrect pH of the vehicle.3. Temperature changes affecting solubility. | 1. Increase the concentration of co-solvents (e.g., PEG 300, Propylene Glycol) or solubilizing agents (e.g., Tween 80, SBE-β-CD).2. If the pKa is known, adjust the vehicle pH to a range where this compound is more soluble.3. Prepare the formulation fresh before each use and maintain it at a constant, controlled temperature. Use sonication to aid dissolution if precipitation occurs.[3] |
| Inconsistent or low drug exposure (AUC) after oral administration. | 1. Low oral bioavailability due to poor dissolution.2. Significant first-pass metabolism.3. Inadequate formulation performance. | 1. Implement an advanced formulation strategy such as a nanosuspension, amorphous solid dispersion, or a lipid-based system like SEDDS.2. Consider co-administration with an inhibitor of relevant metabolic enzymes (if known) for mechanistic studies, or switch to a route that bypasses the liver (e.g., intraperitoneal) to confirm if first-pass metabolism is the primary issue.3. Conduct in vitro dissolution or dispersion tests with your formulation in simulated gastric and intestinal fluids to predict in vivo performance. |
| Adverse events in animals post-dosing (e.g., lethargy, GI irritation). | 1. Toxicity of the compound itself at the administered dose.2. Irritation caused by the dosing vehicle or excipients (e.g., high concentrations of surfactants or organic solvents).3. Improper gavage technique causing esophageal or gastric injury. | 1. Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD).2. Screen different vehicles and excipients for tolerability. Reduce the concentration of potentially irritating components.3. Ensure personnel are properly trained in oral gavage techniques. Use appropriate, flexible gavage needles and ensure the animal is properly restrained to minimize stress and injury. |
V. Experimental Workflow and Protocols
Workflow for Formulation Strategy Selection
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for this compound.
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This method increases the surface area of the drug to enhance dissolution rate.
-
Slurry Preparation:
-
Prepare a 2% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or a combination of HPMC and SLS).
-
Disperse this compound powder into the stabilizer solution to create a 5% (w/v) slurry. A magnetic stirrer can be used for initial dispersion.
-
-
Milling:
-
Transfer the slurry to a laboratory-scale bead mill.
-
Use yttria-stabilized zirconium oxide beads (e.g., 0.2-0.5 mm diameter).
-
Mill the suspension at a controlled temperature (e.g., 4°C to prevent degradation) for a specified time (e.g., 2-8 hours).
-
-
Particle Size Analysis:
-
Periodically take samples and measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Continue milling until the desired particle size (e.g., Z-average < 200 nm) with a narrow Polydispersity Index (PDI < 0.3) is achieved.
-
-
Post-Milling Processing:
-
Separate the milling beads from the nanosuspension.
-
The resulting nanosuspension can be used directly for oral gavage or lyophilized into a powder for reconstitution.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol creates a lipid-based formulation that forms a micro- or nano-emulsion in the GI tract.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Caprylic/capric triglyceride, sesame oil), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Add an excess amount of this compound to a known volume of each excipient, vortex, and equilibrate for 48-72 hours. Centrifuge and analyze the supernatant by HPLC to determine solubility.
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, select one oil, one surfactant, and one co-solvent.
-
Construct a ternary phase diagram by mixing these components in different ratios.
-
For each mixture, perform a visual assessment of self-emulsification by adding a small amount (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) with gentle stirring.
-
Identify the region that forms a rapid, stable, and clear or bluish-white emulsion (indicating a nanoemulsion).
-
-
Formulation Preparation:
-
Select a ratio from the optimal self-emulsification region.
-
Dissolve the desired amount of this compound in the pre-mixed oil, surfactant, and co-solvent, using gentle heating and stirring if necessary.
-
-
Characterization:
-
Characterize the resulting emulsion upon dilution with water for droplet size, PDI, and zeta potential.
-
Perform in vitro dispersion tests in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to ensure the drug remains solubilized and does not precipitate.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the key steps for evaluating the in vivo performance of your this compound formulation.
-
Animal Acclimation and Grouping:
-
Use an appropriate rodent model (e.g., Sprague-Dawley rats).[3]
-
Acclimate animals for at least one week before the study.
-
Randomly assign animals to different formulation groups (e.g., control suspension, nanosuspension, SEDDS) and an intravenous (IV) group for bioavailability calculation.
-
-
Dosing:
-
Fast animals overnight (e.g., 12 hours) with free access to water.
-
Administer the specific formulation via oral gavage at a consistent dose volume (e.g., 5-10 mL/kg).
-
For the IV group, administer a lower dose (e.g., 1 mg/kg) via tail vein injection.[3]
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
By following these guidelines and protocols, researchers can systematically address the challenges associated with the oral delivery of this compound and develop formulations with improved bioavailability for preclinical and further studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C26H28Cl2N6O | CID 152206257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 6. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
Preventing degradation of Zedoresertib in solution
This technical support center provides guidance on the proper handling and storage of Zedoresertib in solution to minimize degradation and ensure experimental integrity. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: this compound as a solid powder is stable for extended periods when stored under appropriate conditions. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[1] To ensure the stability of the solution, it is crucial to store it at low temperatures. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. The stability of this compound in solution at ambient temperature has not been extensively characterized, and there is a potential for degradation through hydrolysis and oxidation. For short-term use during an experiment, keep the solution on ice and protected from light.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies for this compound are not publicly available, many complex organic molecules are sensitive to light. To minimize the risk of photodegradation, it is best practice to store this compound solutions in amber vials or tubes and to protect them from direct light exposure during handling and experiments.
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in DMSO at concentrations up to 10 mM.[1] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or vehicles such as corn oil have been reported. The stability in these complex vehicles over long periods is not well-documented, and fresh preparations are generally recommended.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions, with a focus on preventing chemical degradation.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of this compound degradation in your stock or working solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible precipitates in the this compound solution upon thawing.
Precipitation can occur if the solvent is not of high quality or if the concentration exceeds the solubility limit at a lower temperature.
-
Recommendation: Before use, ensure the solution is completely thawed and vortex gently to redissolve any precipitate. If precipitation persists, brief sonication in a water bath may be helpful. Always use anhydrous, high-purity DMSO for preparing stock solutions.
Potential Degradation Pathways and Prevention
While specific degradation pathways for this compound have not been detailed in the public domain, based on its chemical structure containing a pyrimido[4,5-d]pyrimidin-4(1H)-one core, a dichlorophenyl group, and a piperidinylphenylamino moiety, several potential degradation routes can be hypothesized. Proactive measures can be taken to prevent these.
Caption: Potential degradation pathways of this compound.
Data Summary
| Parameter | Solid Powder | In Solvent (DMSO) |
| Storage Temperature | -20°C | -80°C or -20°C |
| Storage Duration | Up to 3 years | Up to 6 months at -80°C; Up to 1 month at -20°C[1] |
| Key Recommendations | Store in a tightly sealed container. | Aliquot to avoid freeze-thaw cycles. Protect from light. Use anhydrous, high-purity solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 511.45 g/mol .
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This is a general protocol to assess the stability of a this compound solution over time. A stability-indicating method would need to be fully developed and validated.
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a fresh this compound solution at the desired concentration and dilute it to fall within the linear range of the HPLC detector.
-
Inject the freshly prepared sample to obtain the initial time point (T=0) chromatogram. Record the peak area of the parent this compound peak.
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, protected from light, or exposed to light).
-
At specified time intervals (e.g., 1, 3, 7, 14 days), inject an aliquot of the stored solution onto the HPLC system.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
This technical support guide provides a framework for the proper handling of this compound to ensure the reliability and reproducibility of your experimental results. For further assistance, please contact your supplier's technical support team.
References
Interpreting Unexpected Results from Zedoresertib Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Zedoresertib, a selective WEE1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M and S phase cell cycle checkpoints.[1] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1 (Cdc2), leading to premature entry into mitosis.[3] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), this forced mitotic entry with unrepaired DNA damage results in mitotic catastrophe and subsequent apoptosis.[1][3]
Q2: Why is this compound often used in combination with DNA-damaging agents?
The therapeutic efficacy of this compound is often enhanced when used in combination with DNA-damaging agents like carboplatin (B1684641) or etoposide.[1] These agents induce DNA damage, which would normally activate the WEE1-mediated G2/M checkpoint to allow for DNA repair. By inhibiting WEE1, this compound abrogates this checkpoint, pushing cells with extensive DNA damage into mitosis, thereby synergistically increasing cancer cell death.[1]
Q3: What are the known biomarkers for sensitivity to WEE1 inhibitors like this compound?
While TP53 mutation status has been considered a predictive biomarker due to the reliance of p53-deficient cells on the G2/M checkpoint, it is not always a reliable predictor of response.[4] Other potential biomarkers include amplification of genes like CCNE1 (Cyclin E1), which is associated with increased replication stress and may confer sensitivity.[1] Additionally, deficiencies in DNA damage repair pathways may also predict sensitivity.
Q4: What are the common toxicities observed with this compound in clinical trials?
In clinical trials, this compound, particularly in combination with chemotherapy, has been associated with manageable toxicities. The most frequently reported adverse events include bone marrow toxicity (neutropenia, thrombocytopenia, anemia), nausea, and vomiting.[5]
Troubleshooting Guides
Unexpected Result 1: Reduced or No Apoptosis Despite G2/M Checkpoint Abrogation
Scenario: You observe a decrease in phosphorylated CDK1 (p-CDK1 Tyr15) and an accumulation of cells in the G2/M phase via cell cycle analysis after this compound treatment, but there is no significant increase in apoptosis markers (e.g., cleaved caspase-3, Annexin V staining).
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Resistance:
-
Problem: The cell line may have intrinsic or acquired resistance mechanisms that allow it to tolerate mitotic catastrophe.
-
Troubleshooting:
-
Assess other cell death mechanisms: Investigate markers for other forms of cell death, such as necroptosis or autophagy.
-
Characterize the cell line: Perform genomic and proteomic analysis to identify potential resistance pathways, such as upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or alterations in other cell cycle regulators.
-
Test in a different cell line: Use a well-characterized sensitive cell line as a positive control to ensure the experimental setup is valid.
-
-
-
Sub-optimal Drug Concentration or Treatment Duration:
-
Problem: The concentration of this compound may be sufficient to abrogate the G2/M checkpoint but not to induce a lethal level of DNA damage and mitotic catastrophe. The duration of treatment may also be insufficient.
-
Troubleshooting:
-
Perform a dose-response and time-course experiment: Titrate the concentration of this compound and extend the treatment duration to identify the optimal conditions for inducing apoptosis in your specific cell line.
-
Combine with a DNA-damaging agent: If using this compound as a monotherapy, consider combining it with a low dose of a DNA-damaging agent (e.g., cisplatin, etoposide) to enhance its pro-apoptotic effect.
-
-
-
Experimental Artifacts:
-
Problem: Issues with the apoptosis assay itself, such as reagent degradation or improper instrument settings.
-
Troubleshooting:
-
Include positive controls: Use a known inducer of apoptosis (e.g., staurosporine) to validate your apoptosis assay.
-
Check reagents and equipment: Ensure all reagents are within their expiration dates and that flow cytometers or imaging systems are properly calibrated.
-
-
Unexpected Result 2: Acquired Resistance to this compound
Scenario: After an initial response, your cell line begins to proliferate in the presence of this compound at concentrations that were previously cytotoxic.
Possible Causes and Troubleshooting Steps:
-
Upregulation of Alternative Kinases:
-
Problem: Cells may compensate for WEE1 inhibition by upregulating other kinases that can phosphorylate and inhibit CDK1, such as PKMYT1.
-
Troubleshooting:
-
Perform Western Blot Analysis: Assess the protein levels of PKMYT1 in your resistant cell line compared to the parental, sensitive line.
-
Consider dual-inhibitor studies: If PKMYT1 is upregulated, explore the use of a dual WEE1/PKMYT1 inhibitor or a combination of this compound with a PKMYT1-specific inhibitor.
-
-
-
Alterations in Cell Cycle Machinery:
-
Problem: Resistant cells may exhibit changes in the expression or function of key cell cycle proteins, such as reduced levels of CDK1, the direct target of WEE1's inhibitory phosphorylation.
-
Troubleshooting:
-
Analyze CDK1 levels: Use Western blotting to compare CDK1 protein expression in sensitive and resistant cells.
-
Sequence key cell cycle genes: Investigate potential mutations in CDK1 or other critical cell cycle regulators that might confer resistance.
-
-
-
Increased Drug Efflux:
-
Problem: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can lead to increased efflux of the drug from the cell, reducing its effective intracellular concentration.
-
Troubleshooting:
-
Assess MDR transporter expression: Use qPCR or Western blotting to measure the expression of common MDR transporter genes.
-
Use an MDR inhibitor: Treat resistant cells with a known MDR inhibitor in combination with this compound to see if sensitivity is restored.
-
-
Unexpected Result 3: Paradoxical Cell Cycle Arrest in G1 Phase
Scenario: Instead of the expected G2/M arrest, you observe an accumulation of cells in the G1 phase following this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Problem: At high concentrations, this compound may have off-target effects on other kinases involved in G1/S progression.
-
Troubleshooting:
-
Perform a dose-response experiment: Determine if the G1 arrest is only observed at high concentrations of this compound.
-
Assess the activity of G1/S kinases: Use Western blotting to check the phosphorylation status of key G1/S regulators like CDK2 and its substrates.
-
-
-
Activation of a G1 Checkpoint:
-
Problem: In some cellular contexts, the stress induced by WEE1 inhibition might lead to the activation of a p53-independent G1 checkpoint.
-
Troubleshooting:
-
Examine p21 levels: Assess the expression of the CDK inhibitor p21, which can be induced independently of p53 and cause a G1 arrest.
-
Synchronize cells: Synchronize the cell population before treatment to better understand the cell cycle kinetics and pinpoint where the arrest is occurring.
-
-
Data Presentation
Table 1: this compound IC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.109 - 7.08 |
| HCT116 | Colon Carcinoma | 0.109 - 7.08 |
| MCF7 | Breast Adenocarcinoma | 0.109 - 7.08 |
| U2OS | Osteosarcoma | 0.109 - 7.08 |
| HeLa | Cervical Adenocarcinoma | 0.109 - 7.08 |
Data from Probechem Biochemicals.[2]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) Related to this compound in Combination with Carboplatin and Etoposide in Recurrent Small Cell Lung Cancer (at Recommended Dose of 200 mg)
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) |
| Hematological | ||
| Neutropenia | 20 | 60 |
| Thrombocytopenia | 30 | 40 |
| Anemia | 50 | 20 |
| Non-Hematological | ||
| Nausea | 60 | 10 |
| Fatigue | 50 | 10 |
| Diarrhea | 40 | 0 |
Data adapted from a Phase 1 escalation study.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
-
Cell Preparation: Harvest cells treated with this compound and a vehicle control by trypsinization.
-
Washing: Wash the cells with ice-cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes.[6][7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[6]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates. Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Western Blot for p-CDK1 and γH2AX
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CDK1 (Tyr15) and γH2AX (a marker of DNA double-strand breaks) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total CDK1 and a loading control (e.g., GAPDH or β-actin), strip the membrane and re-probe with the respective primary antibodies.
Visualizations
References
- 1. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 2. This compound (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | C26H28Cl2N6O | CID 152206257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WEE1 inhibitor adavosertib in combination with carboplatin in advanced TP53 mutated ovarian cancer: A biomarker-enriched phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of WEE1 Kinase Inhibitors: Zedoresertib vs. Adavosertib
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent WEE1 kinase inhibitors, Zedoresertib (Debio 0123) and Adavosertib (AZD1775). This analysis is based on publicly available experimental data to delineate their respective biochemical potency, cellular activity, and selectivity.
This compound and Adavosertib are small molecule inhibitors targeting WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] Inhibition of WEE1 leads to the abrogation of this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, a process that can result in mitotic catastrophe and subsequent cancer cell death.[1][2] This mechanism is particularly effective in cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2/M checkpoint for DNA repair.
Mechanism of Action: Targeting the G2/M Checkpoint
Both this compound and Adavosertib function by inhibiting the kinase activity of WEE1. This prevents the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry. The resulting activation of the CDK1/Cyclin B complex allows cells to bypass the G2 checkpoint, even in the presence of DNA damage. This forced mitotic entry leads to genomic instability and ultimately, apoptosis.
Caption: WEE1 Inhibition Signaling Pathway.
Biochemical Potency
This compound demonstrates greater potency against WEE1 kinase in cell-free assays compared to Adavosertib.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | WEE1 | 0.8[3] | 0.1[4] |
| Adavosertib | WEE1 | 5.2[5] | Not Reported |
In Vitro Cellular Activity
Cell Viability (IC50)
Both inhibitors exhibit potent anti-proliferative activity across a range of cancer cell lines. Direct comparison is challenging due to variations in experimental conditions across different studies.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Broad Panel | Various | 0.109 - 7.08[4] |
| NCI-H446 | Small Cell Lung Cancer | ~1 (in combination with Carboplatin)[4] | |
| Adavosertib | HCT116 | Colorectal Carcinoma | 0.1310[6] |
| NCI-H295R | Adrenocortical Carcinoma | 1.17[7] | |
| JIL-2266 | Adrenocortical Carcinoma | 1.35[7] | |
| CU-ACC2 | Adrenocortical Carcinoma | 0.4[7] | |
| 8505C | Anaplastic Thyroid Cancer | 0.3034[8] | |
| 8305C | Anaplastic Thyroid Cancer | 0.3730[8] | |
| KAT18 | Anaplastic Thyroid Cancer | 0.1801[8] | |
| BHP7-13 | Differentiated Thyroid Cancer | 0.0718 - 0.1756[9] | |
| K1 | Differentiated Thyroid Cancer | 0.0718 - 0.1756[9] | |
| FTC-133 | Differentiated Thyroid Cancer | 0.0718 - 0.1756[9] | |
| FTC-238 | Differentiated Thyroid Cancer | 0.0718 - 0.1756[9] |
Apoptosis Induction
Adavosertib has been shown to induce apoptosis in various cancer cell lines. Quantitative data for this compound-induced apoptosis is less readily available in the public domain.
| Inhibitor | Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Treated vs. Control) |
| Adavosertib | OVCAR8 | Ovarian Cancer | 500 nM for 72h | 26.7% vs. 8.9%[9][10] |
| CAOV3 | Ovarian Cancer | 500 nM for 72h | 31.5% vs. 12.6%[10] | |
| M048i | Ovarian Cancer | 500 nM for 72h | 25.2% vs. 11.9%[10] | |
| BHP7-13 | Differentiated Thyroid Cancer | 500 nM for 48h | 4.1% vs. 1.8% (Early Apoptosis)[9] | |
| K1 | Differentiated Thyroid Cancer | 500 nM for 48h | 8.4% vs. 0.6% (Early Apoptosis)[9] | |
| FTC-133 | Differentiated Thyroid Cancer | 500 nM for 48h | 5.0% vs. 1.1% (Early Apoptosis)[9] | |
| FTC-238 | Differentiated Thyroid Cancer | 500 nM for 24h | 3.4% vs. 0.9% (Early Apoptosis)[9] |
Cell Cycle Arrest
Adavosertib treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. While this compound is known to abrogate the G2/M checkpoint, specific quantitative data on cell cycle distribution from comparable studies are not as widely published.
| Inhibitor | Cell Line | Cancer Type | Treatment | % Cells in G2/M (Treated vs. Control) |
| Adavosertib | OVCAR8 | Ovarian Cancer | 500 nM for 72h | 58.3% vs. 14.4%[10] |
| CAOV3 | Ovarian Cancer | 500 nM for 72h | 45.3% vs. 16.0%[10] | |
| M048i | Ovarian Cancer | 500 nM for 72h | 54.0% vs. 23.9%[10] | |
| OC002 | Ovarian Cancer | 500 nM for 72h | 57.2% vs. 24.8%[10] | |
| BHP7-13 | Differentiated Thyroid Cancer | 500 nM | 19.5% vs. 11.2%[9] | |
| K1 | Differentiated Thyroid Cancer | 500 nM | 39.6% vs. 7.6%[9] | |
| FTC-133 | Differentiated Thyroid Cancer | 500 nM | 34.3% vs. 16.7%[9] | |
| FTC-238 | Differentiated Thyroid Cancer | 500 nM | 74.4% vs. 21.1%[9] |
Kinase Selectivity
This compound is reported to be a highly selective WEE1 inhibitor, notably lacking activity against Polo-like kinases (PLK1 and PLK2).[3][4] Adavosertib, while potent against WEE1, exhibits some off-target activity, including inhibition of PLK1.
| Inhibitor | Selectivity Profile |
| This compound | Highly selective for WEE1 over a panel of 465 kinases; does not inhibit PLK1 and PLK2.[3][4] |
| Adavosertib | Shows >100-fold selectivity for WEE1 over Myt1. It is 2- to 3-fold less potent against Yes kinase (IC50 = 14 nM) and 10-fold less potent against seven other kinases.[2] Some studies suggest off-target effects on PLK1. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vitro findings. Below are generalized protocols for key assays based on available literature.
References
- 1. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 2. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 3. This compound (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. debiopharm.com [debiopharm.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ricolinostat enhances adavosertib-induced mitotic catastrophe in TP53-mutated head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to WEE1 Inhibitors in Clinical Trials: Zedoresertib and its Competitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continuously evolving, with a significant focus on targeting the DNA Damage Response (DDR) pathway. Within this arena, inhibitors of the WEE1 kinase have emerged as a promising class of drugs. WEE1 is a critical regulator of the G2/M and S phase cell cycle checkpoints, and its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells, particularly those with existing DNA repair defects such as p53 mutations. This guide provides a comparative overview of Zedoresertib (Debio 0123) and other key WEE1 inhibitors currently in clinical development, presenting available quantitative data, experimental methodologies, and the underlying biological pathways.
The WEE1 Signaling Pathway: A Key Regulator of the Cell Cycle
The WEE1 kinase plays a pivotal role in cell cycle control by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) and CDK2. This action prevents premature entry into mitosis, allowing time for DNA repair. In many cancer cells, particularly those with a deficient G1 checkpoint (often due to TP53 mutations), there is an increased reliance on the WEE1-mediated G2/M checkpoint for survival. Inhibiting WEE1 in these cells abrogates this crucial checkpoint, forcing them into mitosis with unrepaired DNA, which ultimately leads to cell death.
Comparative Analysis of WEE1 Inhibitors in Clinical Trials
This section provides a detailed comparison of this compound with other prominent WEE1 inhibitors that have substantial clinical data: Adavosertib and Azenosertib. A summary of earlier-stage inhibitors is also included to provide a broader view of the competitive landscape.
This compound (Debio 0123)
This compound is an oral, highly selective, and brain-penetrant WEE1 kinase inhibitor.[1] It is currently being evaluated in Phase 1 and 2 clinical trials as both a monotherapy and in combination with other agents for various solid tumors, including glioblastoma and ovarian cancer.[2]
Adavosertib (AZD1775/MK-1775)
Adavosertib is one of the most extensively studied WEE1 inhibitors and has been investigated in numerous clinical trials across a wide range of cancers.[3] While it has shown promising activity, its development has been hampered by toxicity concerns in some studies.[4]
Azenosertib (ZN-c3)
Azenosertib is another selective WEE1 inhibitor that has demonstrated significant antitumor activity, particularly in gynecological cancers.[5] It is being investigated as a monotherapy and in combination with chemotherapy.[6]
Quantitative Data from Clinical Trials
The following tables summarize the efficacy and safety data from key clinical trials of this compound, Adavosertib, and Azenosertib. To facilitate comparison, data from studies in similar cancer types and treatment settings are presented where available.
Table 1: Monotherapy Efficacy in Solid Tumors
| Inhibitor | Trial Identifier | Cancer Type | Key Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | NCT05109975 | Advanced Solid Tumors | Recurrent/Progressive | 8 of 25 (32%) patients had stable disease as best response | Not Reported |
| Adavosertib | NCT03668340 | Uterine Serous Carcinoma | Recurrent | 29.4%[7] | 6.1 months[7] |
| ADAGIO (NCT04590248) | Uterine Serous Carcinoma | Recurrent/Persistent | 26.0%[4] | 2.8 months[4] | |
| Azenosertib | DENALI (NCT05128825) | Platinum-Resistant Ovarian Cancer | Cyclin E1-positive | 34.9% (response-evaluable)[5] | Not Reported |
| ZN-c3-001 (NCT04158336) | Platinum-Resistant Ovarian & Uterine Serous Carcinoma | Heavily pretreated | 36.8%[8] | 6.5 months[8] |
Table 2: Combination Therapy Efficacy in Ovarian Cancer
| Inhibitor | Combination Agent | Trial Identifier | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Carboplatin (B1684641) | NCT03968653 | Advanced Solid Tumors (including platinum-resistant ovarian cancer) | 4 of 12 (33.3%) platinum-resistant ovarian cancer patients had a partial response | Not Reported |
| Adavosertib | Carboplatin | NCT01164995 | Platinum-Resistant, TP53-mutated | 41%[9] | 5.6 months[9] |
| Carboplatin + Paclitaxel | NCT01357161 | Platinum-Sensitive, TP53-mutated | 66.1% (vs 51.6% with placebo) | 7.9 months (vs 7.3 months with placebo) | |
| Azenosertib | Paclitaxel | NCT04516447 | Platinum-Resistant | 50%[6] | 7.4 months[6] |
| Carboplatin | NCT04516447 | Platinum-Resistant | 35.7%[6] | 10.4 months[6] |
Table 3: Common Treatment-Related Adverse Events (Grade ≥3)
| Inhibitor | Trial | Most Common Grade ≥3 Adverse Events (%) |
| This compound (Monotherapy) | NCT05109975 | QTcF Prolongation (11%), Fatigue (7%)[1] |
| Adavosertib (Monotherapy) | NCT03668340 | Neutropenia (32.3%), Fatigue (23.5%), Anemia (20.6%)[3] |
| Azenosertib (Monotherapy) | DENALI (NCT05128825) | Two treatment-related Grade 5 events (sepsis) have been reported.[5] |
| This compound + Carboplatin | NCT03968653 | Most toxicities were Grade 1/2. |
| Adavosertib + Carboplatin | NCT01164995 | Thrombocytopenia (48%), Neutropenia (37%) |
| Azenosertib + Chemotherapy | NCT04516447 | Neutropenia (44.4%), Thrombocytopenia (30.3%), Anemia (12.1%), Leukopenia (11.1%), Fatigue (10.1%) |
Experimental Protocols for Key Biomarkers
The efficacy of WEE1 inhibitors is often linked to specific molecular characteristics of the tumor. The following sections detail the methodologies for assessing key biomarkers used for patient selection in clinical trials.
Workflow for Biomarker Assessment in Clinical Trials
Detection of CCNE1 Amplification
-
Method: Fluorescence In Situ Hybridization (FISH) is a common method to detect gene amplification.
-
Protocol Outline:
-
Tissue Preparation: 4-5 µm thick sections are cut from FFPE tumor blocks.
-
Pre-treatment: Sections are deparaffinized, rehydrated, and treated with a protease to permeabilize the cells.
-
Probe Hybridization: A labeled DNA probe specific for the CCNE1 gene and a control probe for the centromere of chromosome 19 are applied to the sections and incubated to allow hybridization.
-
Washing: Post-hybridization washes are performed to remove unbound probes.
-
Counterstaining and Visualization: The slides are counterstained with DAPI to visualize the nuclei and analyzed under a fluorescence microscope.
-
Scoring: The ratio of the CCNE1 gene signals to the centromere control signals is determined in multiple tumor cell nuclei. A ratio above a predefined threshold (e.g., >2.0) is typically considered amplification.
-
Analysis of TP53 Mutation Status
-
Method: Next-Generation Sequencing (NGS) is the gold standard for identifying mutations in the TP53 gene.
-
Protocol Outline:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from a blood sample.
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends to create a sequencing library. Specific regions of the TP53 gene are often enriched using a targeted panel.
-
Sequencing: The prepared library is sequenced on an NGS platform.
-
Data Analysis: The sequencing reads are aligned to the human reference genome, and variants within the TP53 gene are identified using bioinformatics pipelines.
-
Variant Annotation and Interpretation: Identified variants are annotated to determine their potential pathogenicity (e.g., missense, nonsense, frameshift) and clinical significance.
-
Assessment of Target Engagement (pCDC2)
-
Method: Immunohistochemistry (IHC) can be used to assess the phosphorylation status of CDC2 (CDK1) at Tyr15, a direct substrate of WEE1. A decrease in pCDC2 levels in tumor biopsies after treatment indicates target engagement by the WEE1 inhibitor.
-
Protocol Outline:
-
Tissue Preparation: Paired tumor biopsies (pre- and on-treatment) are fixed in formalin and embedded in paraffin. 4-5 µm thick sections are cut.
-
Antigen Retrieval: Sections are subjected to heat-induced epitope retrieval to unmask the target antigen.
-
Antibody Incubation: The sections are incubated with a primary antibody specific for phosphorylated CDC2 (Tyr15).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored signal.
-
Counterstaining and Visualization: The slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei and analyzed under a light microscope.
-
Scoring: The intensity and percentage of stained tumor cells are scored, and a comparison is made between the pre- and on-treatment biopsies to determine the change in pCDC2 levels.
-
Other WEE1 Inhibitors in the Pipeline
While this compound, Adavosertib, and Azenosertib are the most clinically advanced, several other WEE1 inhibitors are in earlier stages of development:
-
APR-1051: A next-generation oral WEE1 inhibitor designed for high selectivity to minimize off-target effects. Preclinical data have shown potent single-agent and combination activity in head and neck squamous cell carcinoma models.[10]
-
ACR-2316: A dual inhibitor of WEE1 and PKMYT1, designed to overcome potential resistance mechanisms.[11][12] Preclinical studies have demonstrated superior antitumor efficacy compared to single-agent WEE1 inhibitors in some models.[11] The first patient was dosed in a Phase 1 trial in late 2024.
-
SC0191: A small molecule inhibitor of WEE1 that has shown potent kinase-inhibiting activity and antitumor efficacy in preclinical models of small cell lung cancer and pancreatic cancer with TP53 mutations.[13]
Conclusion
WEE1 inhibitors represent a promising therapeutic strategy for a range of cancers, particularly those with underlying DNA repair deficiencies. This compound is a key player in this class, with ongoing clinical trials exploring its potential as a monotherapy and in combination regimens. The clinical data for this compound, Adavosertib, and Azenosertib highlight both the potential and the challenges of targeting the WEE1 kinase. While efficacy has been demonstrated in various tumor types, managing the toxicity profile remains a critical aspect of their clinical development. The identification of predictive biomarkers, such as CCNE1 amplification and TP53 mutation status, will be crucial for patient stratification and maximizing the therapeutic benefit of these agents. The emergence of next-generation WEE1 inhibitors with potentially improved selectivity and dual-targeting mechanisms further underscores the continued interest and innovation in this therapeutic area. As more data from ongoing and future clinical trials become available, a clearer picture of the optimal use and positioning of these WEE1 inhibitors in the oncology treatment paradigm will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. RTID-03. A PHASE 1/2 STUDY OF THE WEE1 INHIBITOR DEBIO 0123 IN COMBINATION WITH TEMOZOLOMIDE +- RADIOTHERAPY IN ADULTS WITH RECURRENT OR NEWLY DIAGNOSED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Acrivon Therapeutics Presents Findings on ACR-2316's Mechanisms of Tumor Cell Death at AACR Annual Meeting | Nasdaq [nasdaq.com]
- 5. targetedonc.com [targetedonc.com]
- 6. A Study of ZN-c3 in Patients With Ovarian Cancer [clin.larvol.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Aprea Therapeutics Announces FDA Clearance of IND for APR-1051, its Next Generation WEE1 Kinase Inhibitor for Cyclin E Overexpressing Cancers | Aprea Therapeutics [ir.aprea.com]
- 9. WEE1 inhibitor adavosertib in combination with carboplatin in advanced TP53 mutated ovarian cancer: A biomarker-enriched phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aprea Reports Anti-Proliferative Results and Promising Early-Stage Clinical Data for Next-Generation WEE1 Inhibitor, APR-1051, in HPV+ Head and Neck Squamous Cell Carcinoma (HNSCC) in Collaboration with MD Anderson Cancer Center - BioSpace [biospace.com]
- 11. Acrivon Therapeutics reports preclinical data on ACR-2316 | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of Zedoresertib and CHK1 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of the DNA Damage Response (DDR) pathway have emerged as a promising strategy. This guide provides a detailed head-to-head comparison of Zedoresertib (a WEE1 inhibitor) and prominent CHK1 inhibitors, focusing on their mechanisms of action, preclinical efficacy, and relevant experimental data. This objective comparison aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
Executive Summary
This compound, a selective WEE1 kinase inhibitor, and various CHK1 inhibitors represent two distinct therapeutic approaches that target critical nodes within the G2/M cell cycle checkpoint. While both classes of drugs aim to induce mitotic catastrophe in cancer cells, they do so by inhibiting different key regulators. Preclinical evidence suggests that both this compound and CHK1 inhibitors are effective as monotherapies in certain contexts and can synergize with DNA-damaging agents. Notably, the combination of WEE1 and CHK1 inhibitors has demonstrated strong synergistic effects, highlighting their complementary roles in disrupting the DDR.
Mechanism of Action: Targeting Different Sentinels of the G2/M Checkpoint
The ATR-CHK1-WEE1 signaling pathway is a cornerstone of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. This compound and CHK1 inhibitors intervene at different points in this cascade.
This compound (WEE1 Inhibitor): this compound is a potent and selective inhibitor of WEE1 kinase[1][2][3]. WEE1 is a tyrosine kinase that phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry[4][5]. By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry, even in the presence of DNA damage. This forced progression through the cell cycle without proper DNA repair results in mitotic catastrophe and subsequent apoptosis of cancer cells[5][6][7].
CHK1 Inhibitors (e.g., Prexasertib (B560075), SRA737): Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase activated by ATR in response to DNA damage and replication stress. Activated CHK1 phosphorylates and inactivates CDC25 phosphatases, which are responsible for removing the inhibitory phosphorylation on CDK1. By inhibiting CHK1, these drugs prevent the inactivation of CDC25, leading to the activation of CDK1 and abrogation of the G2/M checkpoint. Similar to WEE1 inhibition, this forces cells with damaged DNA into mitosis, culminating in cell death[8][9][10].
Figure 1: Simplified ATR-CHK1-WEE1 signaling pathway and points of inhibition.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with CHK1 inhibitors in the same experimental settings are limited. However, by compiling data from various sources, we can draw a comparative picture of their potency and efficacy. It is crucial to note that IC50 values can vary significantly based on the cell line, assay conditions, and incubation time[5][11][12][13][14].
In Vitro Potency
The following table summarizes the reported IC50 values for this compound and two prominent CHK1 inhibitors, Prexasertib and SRA737, in various cancer cell lines.
| Inhibitor | Target | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | WEE1 | Colorectal Adenocarcinoma | HT29 | 109 - 7080 (range across cell lines) | [2] |
| Lung Carcinoma | A427 | [3] | |||
| Prexasertib | CHK1/2 | High-Grade Serous Ovarian Cancer | Various | 1 - 10 | [8] |
| Neuroblastoma | Various | Potent at low nM | [15] | ||
| Pancreatic Cancer | SUIT-2 | 30.8 | [16] | ||
| Castrate-Resistant Prostate Cancer | AR+ models | 4.3 - 13.1 | [17] | ||
| SRA737 | CHK1 | Non-Small Cell Lung Cancer | H23 (TP53 mut) | > anti-proliferative effect than WT | [18] |
| Colorectal Cancer | HT29 (TP53 mut) | > anti-proliferative effect than WT | [18] | ||
| High-Grade Serous Ovarian Cancer | Active in PARPi-resistant models | [19] |
Synergistic Effects of Combined WEE1 and CHK1 Inhibition
A growing body of evidence highlights the synergistic anti-tumor activity of combining WEE1 and CHK1 inhibitors. This suggests that while they target the same broad pathway, their individual functions are distinct and complementary.
-
Increased DNA Damage: Combined inhibition of WEE1 and CHK1 leads to a synergistic increase in DNA damage, primarily in S-phase cells, suggesting a catastrophic disruption of DNA replication[20][21].
-
Enhanced Apoptosis: The combination of WEE1 and CHK1/2 inhibitors has been shown to synergistically decrease cell viability and increase apoptosis in melanoma and multiple myeloma cell lines[17][22].
-
Distinct Regulation of CDK Activity: While WEE1 inhibition leads to a greater increase in S-phase CDK activity, CHK1 inhibition more profoundly increases the loading of the replication initiation factor CDC45. The combined inhibition results in both high CDK activity and increased CDC45 loading, leading to massive DNA damage[20].
These findings provide a strong rationale for the clinical investigation of combined WEE1 and CHK1 inhibition.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of both this compound and CHK1 inhibitors as single agents and in combination with other therapies.
This compound:
-
In an A427 lung carcinoma xenograft model, oral administration of this compound induced dose-dependent anti-tumor activity, with tumor regression observed at 30 mg/kg[3].
-
This compound has shown synergistic effects in vivo when combined with the PKMYT1 inhibitor lunresertib in breast and ovarian cancer models, leading to complete and sustained tumor regression[7][23][24].
Prexasertib (CHK1 Inhibitor):
-
As a monotherapy, Prexasertib has demonstrated anti-tumor activity across 14 high-grade serous ovarian cancer patient-derived xenograft (PDX) models[8].
-
Single-agent Prexasertib induced tumor regression in multiple preclinical mouse models of neuroblastoma[25].
-
In vivo efficacy has also been observed in models of castrate-resistant prostate cancer and acute lymphoblastic leukemia[17][20].
SRA737 (CHK1 Inhibitor):
-
SRA737 monotherapy prolonged survival in CCNE1-amplified high-grade serous ovarian cancer PDX models[19][26].
-
The combination of SRA737 with an anti-PD-L1 immune checkpoint inhibitor induced tumor regression in a small cell lung cancer model[4].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and CHK1 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
Figure 2: Experimental workflow for a cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of the inhibitor (this compound or CHK1 inhibitor) for 48-72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the drug concentration.
Western Blot for Phospho-CDK1 and PARP Cleavage
Figure 3: Experimental workflow for Western Blot analysis.
-
Sample Preparation: Treat cells with the inhibitor for the desired time, then lyse the cells and quantify the protein concentration[2][13][27][28][29][30].
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane[27][29].
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-CDK1 (Tyr15) or PARP. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody[11][13][27][28][29][31][32][33].
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[27]. The appearance of an 89 kDa PARP fragment indicates apoptosis[11][33].
In Vivo Xenograft Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice[25].
-
Drug Administration: Once tumors reach a palpable size, treat the mice with this compound or a CHK1 inhibitor (e.g., via oral gavage) according to the desired dosing schedule[17][25][26].
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for biomarker analysis (e.g., γH2AX, pCDK1) by immunohistochemistry or western blot to confirm target engagement[8][25][26].
Conclusion
Both this compound and CHK1 inhibitors are potent anti-cancer agents that effectively target the G2/M checkpoint, leading to mitotic catastrophe in cancer cells. While they act on different components of the same signaling pathway, their mechanisms are distinct and complementary. The strong synergistic effects observed with their combined use suggest that a dual-inhibition strategy could be a powerful therapeutic approach. Further head-to-head comparative studies in identical preclinical models are warranted to fully elucidate their relative efficacy and to identify patient populations most likely to benefit from each agent, either as monotherapy or in combination. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further exploring the therapeutic potential of these promising DDR inhibitors.
References
- 1. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sectoral.com [sectoral.com]
- 5. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 6. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 7. debiopharm.com [debiopharm.com]
- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inactivation of CHK1 and WEE1 induces mitotic catastrophe in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. The WEE1 inhibitor Debio 0123 is synergistic with the PKMYT1 inhibitor lunresertib in preclinical models of ovarian and breast cancer - Debiopharm [debiopharm.com]
- 15. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. explorationpub.com [explorationpub.com]
- 19. CHK1 inhibitor SRA737 is active in PARP inhibitor resistant and CCNE1 amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unique functions of CHK1 and WEE1 underlie synergistic anti-tumor activity upon pharmacologic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sierra Oncology Reports Preclinical Efficacy for Chk1 inhibitor SRA737 in Treatment Refractory Ovarian Cancer Models at the EORTC-NCI-AACR Symposium [newswire.ca]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. research.monash.edu [research.monash.edu]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 32. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 33. m.youtube.com [m.youtube.com]
Reproducibility of Zedoresertib's Synergistic Effect with Gemcitabine: A Comparative Guide
Introduction
Zedoresertib (also known as azenosertib (B8217948), ZN-c3, or Debio 0123) is an orally bioavailable, highly selective small-molecule inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M and S phase cell cycle checkpoints, which are activated in response to DNA damage.[3] By inhibiting WEE1, this compound forces cells with damaged DNA to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe.[3]
Gemcitabine (B846) is a nucleoside analog and a standard-of-care chemotherapy agent for various cancers, including pancreatic, ovarian, and non-small cell lung cancer.[4][5] As a prodrug, it is converted intracellularly into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites.[4][6] These metabolites disrupt DNA synthesis by inhibiting ribonucleotide reductase and by incorporating into DNA, which ultimately leads to "masked chain termination" and apoptosis.[7][8]
The combination of this compound and gemcitabine is based on a strong mechanistic rationale. Gemcitabine induces DNA damage and replication stress, activating the DNA damage response (DDR) pathway, in which WEE1 plays a crucial role.[9][10] By inhibiting WEE1 with this compound, the cancer cells' ability to arrest the cell cycle and repair the gemcitabine-induced damage is abrogated, leading to a synergistic anti-tumor effect.[3] This guide evaluates the reproducibility of this synergistic effect across different cancer types by comparing data from various preclinical and clinical studies.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic interaction between gemcitabine and this compound stems from their complementary mechanisms of action targeting DNA replication and cell cycle control.
-
Induction of DNA Damage by Gemcitabine: Gemcitabine, once incorporated into DNA, causes replication forks to stall, creating single-stranded DNA breaks and activating the ATR-Chk1 signaling pathway, a key component of the S-phase checkpoint.[9][10]
-
Abrogation of Cell Cycle Checkpoints by this compound: The activated ATR-Chk1 pathway would normally activate WEE1 kinase. WEE1, in turn, inhibits CDK1 and CDK2, leading to cell cycle arrest in the S and G2 phases to allow time for DNA repair.[10][11] this compound directly inhibits WEE1, preventing this crucial arrest.[3]
-
Forced Mitotic Entry and Cell Death: By blocking WEE1, this compound overrides the gemcitabine-induced checkpoint arrest. The cell, laden with unrepaired DNA damage, is forced to enter mitosis. This results in genomic instability, mitotic catastrophe, and ultimately, apoptosis.[3]
Caption: Mechanism of this compound and gemcitabine synergy.
Quantitative Data from Clinical and Preclinical Studies
The synergistic activity of WEE1 inhibitors, including this compound (azenosertib) and the structurally related adavosertib, with gemcitabine has been observed across multiple cancer types. The following tables summarize key quantitative data from these studies.
Table 1: Clinical Trial Data for WEE1 Inhibitor and Gemcitabine Combinations
| Cancer Type | WEE1 Inhibitor | Phase | N | Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Platinum-Resistant Ovarian Cancer | Azenosertib | Ib | - | Azenosertib + Gemcitabine | 38.5% | 8.3 months |
| Platinum-Resistant Ovarian Cancer | Adavosertib | II | 65 | Adavosertib + Gemcitabine | 23% | 4.6 months |
| Platinum-Resistant Ovarian Cancer | Placebo | II | 34 | Placebo + Gemcitabine | 6% | 3.0 months |
| Relapsed/Refractory Osteosarcoma | Azenosertib | I | 28 | Azenosertib + Gemcitabine | - | EFS at 18 weeks tripled vs. historical control |
Data sourced from clinical trial announcements and publications.[12][13] EFS: Event-Free Survival.
Table 2: Preclinical Synergy Data
| Cancer Type | Cell Lines | WEE1 Inhibitor | Key Findings |
| Pancreatic Cancer | 13 PDAC cell lines | Elimusertib (ATR Inhibitor) | Strong synergy observed with gemcitabine. |
| Pancreatic Cancer | MiaPaCa-2, BxPC-3, Panc-1 | - | A separate study showed a gemcitabine combination with a CDA inhibitor had a Combination Index (CI) of 0.04-0.4, indicating strong synergy. |
| Pancreatic Cancer | p53-deficient xenografts | Adavosertib (MK-1775) | Robust antitumor activity and enhanced tumor regression compared to gemcitabine alone. |
Data sourced from preclinical research articles.[9][14][15] Note: While not this compound, the adavosertib and elimusertib data support the class effect of targeting the DNA damage response in combination with gemcitabine.
Experimental Protocols
The reproducibility of scientific findings is critically dependent on detailed methodologies. Below are summaries of protocols from key studies investigating the this compound-gemcitabine synergy.
In Vitro Synergy Assessment (General Protocol)
A common workflow to assess drug synergy in cancer cell lines involves viability assays and combination index calculation.
Caption: General workflow for in vitro drug synergy assessment.
-
Cell Lines: Studies on pancreatic cancer have utilized cell lines such as MiaPaCa-2, BxPC-3, and Panc-1.[15]
-
Drug Concentrations: Cells are treated with a range of concentrations of this compound and gemcitabine, both as single agents and in combination at constant or non-constant ratios.
-
Viability Assays: After a set incubation period (e.g., 72 hours), cell viability is measured using assays like MTT or CellTiter-Glo.
-
Synergy Analysis: The dose-response curves are used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Clinical Trial Protocols
-
Azenosertib in Platinum-Resistant Ovarian Cancer (Phase 1b): This trial evaluated azenosertib in combination with several chemotherapies, including gemcitabine, in patients with advanced platinum-resistant ovarian, peritoneal, or fallopian tube cancer.[16] The primary endpoints focused on safety and determining the recommended Phase 2 dose.[16]
-
Adavosertib in Platinum-Resistant Ovarian Cancer (Phase 2, Randomized):
-
Azenosertib in Advanced Pancreatic Cancer (Phase 2):
-
Patient Population: Patients with advanced pancreatic adenocarcinoma who have progressed on a platinum-based regimen.[18]
-
Treatment Regimen: Patients receive gemcitabine intravenously over 30 minutes on days 1 and 8, and oral azenosertib once daily on days 1-5, 8-12, and 15-19 of each 21-day cycle.[19]
-
Primary Endpoint: 6-month progression-free survival.[19]
-
Conclusion
The available preclinical and clinical data demonstrate a reproducible synergistic effect between WEE1 inhibitors, including this compound, and the DNA-damaging agent gemcitabine. This synergy has been consistently observed across multiple cancer types, most notably in ovarian and pancreatic cancers, as well as in osteosarcoma.[12][14] The mechanistic basis for this interaction is well-understood, involving the abrogation of critical DNA damage checkpoints, which leads to mitotic catastrophe in cancer cells.
Clinical trials have successfully translated this preclinical rationale into tangible patient benefits, showing improved response rates and progression-free survival compared to gemcitabine alone.[12][17] The ongoing Phase 2 trial in pancreatic cancer will provide further crucial data on the efficacy of this combination in another difficult-to-treat malignancy.[18] While toxicity, particularly hematological events, is increased with the combination, it has been generally manageable with dose reductions.[17] The consistent positive results across different studies and tumor types strongly support the continued development of this compound in combination with gemcitabine as a promising therapeutic strategy for researchers, scientists, and drug development professionals.
References
- 1. Zentalis Pharmaceuticals to Present Promising Results from Phase 1 Trial of Azenosertib and Gemcitabine in Relapsed or Refractory Osteosarcoma at 2024 American Society of Clinical Oncology Annual Meeting | Zentalis Pharmaceuticals [ir.zentalis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gemcitabine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 7. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting WEE1 Kinase for Breast Cancer Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Addition of Adavosertib to Gemcitabine Improves Outcomes in High-Grade Serous Ovarian Cancer - The ASCO Post [ascopost.com]
- 14. MK-1775, a potent Wee1 inhibitor, synergizes with gemcitabine to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zentalis to present positive clinical data in ovarian cancer combining azenosertib and chemotherapy, including clinical support for Cyclin E1 expression as predictive marker for clinical benefit from azenosertib at the 2023 ASCO Annual Meeting | Zentalis Pharmaceuticals [ir.zentalis.com]
- 17. Gemcitabine plus adavosertib for platinum-resistant/refractory recurrent ovarian cancer: A randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 2 Single Arm Trial Testing the Azenosertib (ZN-c3) WEE1 inhibitor in combination with Gemcitabine in Second-Line Advanced Pancreatic Adenocarcinoma | Dana-Farber Cancer Institute [dana-farber.org]
- 19. Facebook [cancer.gov]
Independent Validation of Zedoresertib: A Comparative Analysis of WEE1 Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings on Zedoresertib (Debio 0123) and other prominent WEE1 kinase inhibitors, Adavosertib (AZD1775) and Azenosertib (ZN-c3). The information is compiled from publicly available preclinical and clinical data to facilitate an independent assessment of their therapeutic potential.
This compound is a highly selective, orally available, and brain-penetrant inhibitor of WEE1 kinase, a critical regulator of the G2/M and S phase cell cycle checkpoints.[1][2][3] By inhibiting WEE1, this compound forces cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe.[1][2] This mechanism is particularly effective in tumors with existing DNA damage response deficiencies, such as those with p53 mutations.
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for this compound and its main competitors, Adavosertib and Azenosertib. This data provides a basis for comparing their potency and activity across various cancer models.
Table 1: In Vitro Potency of WEE1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Lines Tested (Examples) | Key Findings |
| This compound (Debio 0123) | WEE1 | Low nanomolar | HT29 (colorectal), A427 (lung) | Highly selective ATP-competitive inhibitor.[4] Demonstrates submicromolar cytotoxic activity across a broad range of cancer cell lines.[4][5] |
| Adavosertib (AZD1775) | WEE1 | Not specified in searches | Gastric cancer cells, esophageal cancer cells | Enhances the antitumor effect of chemotherapy and radiotherapy.[6] |
| Azenosertib (ZN-c3) | WEE1 | Not specified in searches | KRAS G12C mutant cell lines | Demonstrates synergistic cell growth inhibition with KRAS G12C inhibitors in 2D and 3D assays.[6] |
Table 2: In Vivo Antitumor Activity of WEE1 Inhibitors (Monotherapy)
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound (Debio 0123) | A427 lung cancer xenograft | 30 mg/kg, oral, daily for 28 days | Tumor regression.[4][5] |
| U87-MG glioblastoma (orthotopic) | 30 or 60 mg/kg, daily for 28 days | Up to 73.7% TGI.[7] | |
| Adavosertib (AZD1775) | SETD2-altered solid tumors | 300 mg, oral, days 1-5 & 8-12 of 21-day cycle | Limited clinical activity, no objective responses.[7][8] |
| Azenosertib (ZN-c3) | KRAS G12C xenograft models | Not specified | Significant monotherapy activity.[6] |
Table 3: Preclinical Combination Therapy Findings
| WEE1 Inhibitor | Combination Agent(s) | Cancer Model | Key Findings |
| This compound (Debio 0123) | Lunresertib (PKMYT1 inhibitor) | Ovarian and breast cancer models | Complete and sustained tumor regression in all models tested.[9] |
| Temozolomide | Glioblastoma cell lines | Reduced TMZ IC50.[7] | |
| Adavosertib (AZD1775) | Paclitaxel (B517696) | Gastric cancer orthotopic mice | More effective than paclitaxel alone.[6] |
| Irinotecan | Pediatric solid tumor models | Synergistic growth inhibition. | |
| Azenosertib (ZN-c3) | KRAS G12C inhibitors | NSCLC, colorectal, pancreatic cancer xenografts | Synergistic TGI, including tumor regression.[6] |
| Trastuzumab deruxtecan (B607063) (T-Dxd) | HER2+ breast cancer animal models | 50% of animals showed complete tumor regression.[10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of WEE1 inhibitors and a general workflow for preclinical evaluation.
Caption: Mechanism of action of this compound and other WEE1 inhibitors.
Caption: General experimental workflow for preclinical validation of WEE1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation of research findings. While comprehensive, step-by-step protocols are often found in the supplementary materials of full peer-reviewed publications, which were not available in the initial searches, the following summarizes the methodologies described in the available conference abstracts and presentations.
In Vitro Cell-Based Assays
-
Cell Lines: A variety of human cancer cell lines are used, including HT29 (colorectal adenocarcinoma) and A427 (lung carcinoma) for this compound.[4]
-
Cytotoxicity Assays: The in vitro growth inhibition activity is typically determined after 72 hours of drug exposure using a proliferation monolayer assay to calculate IC50 values.[4]
-
Western Blotting and ELISA: These techniques are used to analyze the effects of the inhibitors on downstream signaling pathways. Key markers include the phosphorylation of Cdk1 (Cdc2) at Y15 (a direct substrate of WEE1), phosphorylation of histone H3 (a marker of mitosis), and the formation of γH2AX foci (a marker of DNA damage).[4]
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice are commonly used for subcutaneous xenograft models. For glioblastoma studies, intracranial xenograft models are employed.[5][7]
-
Tumor Implantation: Cancer cells (e.g., 1x10^7 A427 cells in 50% Matrigel) are injected subcutaneously into the flank of the mice.[3]
-
Treatment: Once tumors reach a specified volume (e.g., approximately 150 mm³), animals are randomized into treatment groups and receive the drug, typically via oral administration, daily for a defined period (e.g., 28 consecutive days).[3][4][5]
-
Efficacy Assessment: Antitumor activity is assessed by measuring tumor volume at regular intervals. Outcomes are reported as tumor growth inhibition (TGI) or tumor regression.[4][5]
-
Pharmacodynamic Studies: To confirm target engagement in vivo, tumor and/or surrogate tissues (like skin biopsies) are collected after treatment to analyze the phosphorylation status of Cdk1 by immunohistochemistry.[3][4]
Summary and Conclusion
The available preclinical data indicates that this compound is a potent and highly selective WEE1 inhibitor with significant antitumor activity, both as a monotherapy and in combination with other anticancer agents.[4][5][9] Its ability to cross the blood-brain barrier suggests potential for treating brain malignancies.[7]
Direct, independent validation studies that replicate the initial this compound research are not yet published. However, the data presented at major oncology conferences by the developing company provides a solid foundation for its mechanism of action and therapeutic potential.
For a comprehensive comparative assessment, further detailed data from peer-reviewed publications on this compound's preclinical and clinical activity are needed. This would allow for a more direct comparison of IC50 values across a standardized panel of cell lines, as well as a more in-depth analysis of in vivo efficacy and safety profiles against other WEE1 inhibitors like Adavosertib and Azenosertib. Researchers are encouraged to consult the primary literature as it becomes available to fully evaluate the therapeutic promise of this new generation of WEE1 inhibitors.
References
- 1. The WEE1 inhibitor Debio 0123 is synergistic with the PKMYT1 inhibitor lunresertib in preclinical models of ovarian and breast cancer - Debiopharm [debiopharm.com]
- 2. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 3. debiopharm.com [debiopharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Debio 0123: A Novel Oral Wee1 Inhibitor Demonstrating Antitumor Activity [synapse.patsnap.com]
- 6. The Selective WEE1 Inhibitor Azenosertib Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zentalis Pharmaceuticals to Present Azenosertib Preclinical Data at ESMO 2024 [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Zentalis Pharmaceuticals to Present Preclinical Azenosertib Data at ESMO 2024 | Zentalis Pharmaceuticals [ir.zentalis.com]
Zedoresertib Demonstrates Superior Brain Penetration Compared to Other DNA Damage Response Inhibitors
A comprehensive analysis of preclinical data reveals that Zedoresertib, a selective WEE1 kinase inhibitor, possesses significantly greater brain penetration capabilities than several other inhibitors targeting the DNA Damage Response (DDR) pathway, including those targeting Ataxia Telangiectasia and Rad3-related protein (ATR). This superior central nervous system (CNS) exposure suggests a potential advantage for this compound in treating primary brain tumors and brain metastases.
Researchers and clinicians face a significant challenge in treating brain cancers due to the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most therapeutic agents from reaching the brain. This comparative guide synthesizes available preclinical data to objectively assess the brain penetration of this compound against other DDR inhibitors, providing valuable insights for drug development professionals.
Comparative Analysis of Brain Penetration
The ability of a drug to cross the blood-brain barrier is a critical determinant of its efficacy in treating CNS malignancies. The most common metrics used to quantify this are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for protein binding and is considered a more accurate predictor of target engagement in the brain.
A summary of key preclinical pharmacokinetic data for this compound and comparator compounds is presented below.
| Compound | Target | Model | Kp (AUC Brain/Plasma) | Kp,uu | Key Findings |
| This compound (Debio 0123) | WEE1 | Mouse | 0.49[1] | - | Favorable brain penetration, over 10-fold higher than AZD1775 and Zn-C3 in mice.[1] |
| Rat | 0.60[1] | - | Consistent brain penetration across rodent species.[1] | ||
| Adavosertib (AZD1775) | WEE1 | Mouse | 0.048[1] | - | Limited preclinical brain penetration, identified as a P-gp and BCRP substrate. |
| Glioblastoma Patients | - | 3.2 (median, unbound tumor-to-plasma)[2][3] | Good tumor penetration in patients, potentially due to a disrupted BBB and active uptake transporters.[3][4] | ||
| Azenosertib (Zn-C3) | WEE1 | Mouse | 0.028[1] | - | Low brain penetration in preclinical models.[1] |
| Berzosertib (M6620/VX-970) | ATR | Mouse (Wild-Type) | 0.64[5] | - | Efflux by P-glycoprotein is a major limiting factor for brain delivery.[5] |
| Mouse (Mdr1a/b-/-) | 2.36[5] | - | Increased brain penetration in the absence of P-gp.[5] | ||
| Mouse (Mdr1a/b-/-Bcrp1-/-) | 17.13[5] | - | Synergistic increase in brain penetration when both P-gp and BCRP are absent.[5] | ||
| Elimusertib (BAY-1895344) | ATR | Mouse (Wild-Type) | - | 0.03[6] | CNS distribution is limited by P-glycoprotein efflux and high binding to CNS tissues.[6][7] |
| Mouse (Mdr1a/b-/-) | - | 0.09[6] | Modest increase in unbound brain concentrations in the absence of P-gp.[6] |
Signaling Pathways and Mechanism of Action
This compound targets WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. In many cancer cells, particularly those with a p53 mutation, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint for DNA repair before entering mitosis. By inhibiting WEE1, this compound forces these cells into premature and catastrophic mitosis, leading to cell death.[8]
ATR inhibitors like Berzosertib and Elimusertib target a different, albeit related, pathway. ATR is a primary sensor of single-stranded DNA and replication stress.[9] Inhibition of ATR prevents the phosphorylation of its downstream target CHK1, abrogating cell cycle arrest and leading to the accumulation of DNA damage, which can be lethal to cancer cells.[9]
Caption: Simplified signaling pathway of WEE1 and ATR in the DNA damage response.
Experimental Protocols
The assessment of brain penetration for these compounds typically involves in vivo pharmacokinetic studies in rodent models. Below are generalized protocols based on the methodologies reported in the cited literature.
In Vivo Pharmacokinetic Study for Brain Penetration Assessment
-
Animal Models: Studies often utilize wild-type mice (e.g., FVB or BALB/c) and genetically engineered mice lacking specific efflux transporters at the BBB, such as P-glycoprotein (Mdr1a/b-/-), breast cancer resistance protein (Bcrp1-/-), or both (Mdr1a/b-/-Bcrp1-/-).[5][6] This allows for the direct assessment of the role of these transporters in limiting a drug's brain exposure.
-
Drug Administration: The test compound is administered, typically via oral gavage or intravenous injection, at a specified dose. For this compound, oral administration has been reported.[1] For Berzosertib and Elimusertib, both intravenous and oral routes have been explored.[5][6]
-
Sample Collection: At predetermined time points following drug administration, blood and brain tissue are collected from cohorts of animals. Blood is processed to obtain plasma.
-
Bioanalysis: The concentration of the drug in plasma and brain homogenates is quantified using a validated bioanalytical method, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).[10][11] This technique offers high sensitivity and specificity for accurate drug measurement.
-
Data Analysis: The brain and plasma concentration-time data are used to calculate pharmacokinetic parameters, including the area under the curve (AUC). The brain-to-plasma AUC ratio (Kp) is then determined to quantify the extent of brain penetration. For Kp,uu, the unbound fraction of the drug in both plasma and brain tissue is determined in vitro using techniques like equilibrium dialysis, and this is used to correct the total concentration ratio.
Caption: General experimental workflow for assessing brain penetration of drug candidates.
Conclusion
The available preclinical data strongly indicate that this compound has a superior brain penetration profile compared to other WEE1 and ATR inhibitors. Its significantly higher brain-to-plasma ratio in rodent models suggests that it can achieve therapeutic concentrations in the CNS more effectively. In contrast, the brain penetration of ATR inhibitors like Berzosertib and Elimusertib is substantially limited by efflux transporters at the blood-brain barrier. While Adavosertib shows promising penetration in human glioblastoma, likely due to a compromised BBB in the tumor microenvironment, its preclinical data in models with an intact BBB are less favorable.
For researchers and drug developers focused on therapies for brain malignancies, the enhanced CNS distribution of this compound makes it a particularly promising candidate for further investigation. These findings underscore the importance of designing and selecting kinase inhibitors with optimized physicochemical properties to overcome the formidable challenge of the blood-brain barrier.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Phase 0 Trial of AZD1775 in First-Recurrence Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Mechanistic Understanding of AZD1775 Penetration across Human Blood–Brain Barrier in Glioblastoma Patients Using an IVIVE–PBPK Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Brain Distribution of Berzosertib: An Ataxia Telangiectasia and Rad3-Related Protein Inhibitor for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Influencing the Central Nervous System (CNS) Distribution of the Ataxia Telangiectasia Mutated and Rad3-Related Inhibitor Elimusertib (BAY1895344): Implications for the Treatment of CNS Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Influencing the Central Nervous System (CNS) Distribution of the Ataxia Telangiectasia Mutated and Rad3-Related Inhibitor Elimusertib (BAY1895344): Implications for the Treatment of CNS Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 9. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 10. Sunitinib LC–MS/MS Assay in Mouse Plasma and Brain Tissue: Application in CNS Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
Evaluating the Long-Term Efficacy of Zedoresertib Compared to Standard Chemotherapy in Advanced Solid Tumors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with targeted therapies offering new hope for patients with difficult-to-treat malignancies. Zedoresertib (Debio 0123), a highly selective and brain-penetrant inhibitor of WEE1 kinase, is an emerging investigational agent showing promise in early clinical development.[1] This guide provides a comprehensive comparison of the long-term efficacy of this compound with standard chemotherapy regimens for specific advanced solid tumors, supported by available experimental data and detailed methodologies. Given that this compound is currently in Phase 1 and 2 clinical trials, long-term efficacy data is preliminary; therefore, this comparison utilizes the most current available information and establishes a framework for future evaluation.[1]
Overview of Therapeutic Agents
This compound (Debio 0123): An orally administered small molecule inhibitor of WEE1 kinase, a key regulator of the G2/M and S phase cell cycle checkpoints.[1] By inhibiting WEE1, this compound abrogates these checkpoints, leading to an accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects (e.g., p53 mutations), and ultimately inducing mitotic catastrophe and apoptosis.[1] this compound is being investigated as a monotherapy and in combination with DNA-damaging agents like carboplatin (B1684641) and temozolomide (B1682018).[1][2]
Standard Chemotherapy: For the purpose of this comparison, we will focus on established first- and second-line chemotherapy regimens for advanced ovarian cancer and glioblastoma, two of the tumor types under investigation for this compound.
-
Advanced Ovarian Cancer: The standard of care often involves a platinum-based combination therapy, most commonly paclitaxel (B517696) and carboplatin.[3][4]
-
Glioblastoma: The standard first-line treatment for newly diagnosed glioblastoma typically consists of surgical resection followed by radiotherapy with concurrent and adjuvant temozolomide.[1] For recurrent glioblastoma, treatment options are more varied and may include rechallenge with temozolomide or other chemotherapeutic agents.
Quantitative Data on Efficacy and Safety
Due to the early stage of this compound's clinical development, direct long-term comparative data is not yet available. The following tables summarize the available efficacy and safety data for this compound from early-phase trials and established data for standard chemotherapy in relevant patient populations.
Table 1: Efficacy of this compound vs. Standard Chemotherapy for Advanced Ovarian Cancer
| Endpoint | This compound (in combination with Carboplatin) | Paclitaxel + Carboplatin (Second-Line) |
| Patient Population | Patients with advanced solid tumors (including ovarian cancer) | Patients with previously treated advanced ovarian carcinoma |
| Overall Response Rate (ORR) | Preliminary signals of antitumor activity reported in a Phase 1 study | 42% - 43% |
| Median Progression-Free Survival (PFS) | Data not yet mature | 6 months |
| Median Overall Survival (OS) | Data not yet mature | 14 months |
| Source | [5][6] |
Table 2: Efficacy of this compound vs. Standard Chemotherapy for Glioblastoma
| Endpoint | This compound (in combination with Temozolomide +/- Radiotherapy) | Temozolomide (Long-Term Adjuvant) |
| Patient Population | Recurrent or newly diagnosed glioblastoma | Newly diagnosed glioblastoma |
| Overall Response Rate (ORR) | Currently under evaluation in a Phase 1/2 study | Not typically used as a primary endpoint for adjuvant therapy |
| Median Progression-Free Survival (PFS) | Data not yet mature | 9 - 53.1 months (varies by study and patient population) |
| Median Overall Survival (OS) | Data not yet mature | 19 - 73.8 months (varies by study and patient population) |
| Source | [2][7] | [8][9] |
Table 3: Comparative Safety and Toxicity Profile
| Adverse Events (Grade 3/4) | This compound (preliminary from Phase 1) | Paclitaxel + Carboplatin | Temozolomide |
| Hematological | Manageable safety profile reported | Neutropenia (23-58%), Anemia (16%), Thrombocytopenia (1-3%) | Hematologic toxicities (2.8%) |
| Gastrointestinal | Information not yet detailed | Nausea/Vomiting (moderate) | Nausea/Vomiting (generally mild to moderate) |
| Neurological | Information not yet detailed | Peripheral neuropathy (severe in one patient) | Fatigue |
| Source | [5][10] | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the structure of the ongoing clinical investigations, the following diagrams are provided.
References
- 1. This compound (Debio 0123) - Debiopharm [debiopharm.com]
- 2. RTID-03. A PHASE 1/2 STUDY OF THE WEE1 INHIBITOR DEBIO 0123 IN COMBINATION WITH TEMOZOLOMIDE +- RADIOTHERAPY IN ADULTS WITH RECURRENT OR NEWLY DIAGNOSED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Paclitaxel plus carboplatin versus paclitaxel plus alternating carboplatin and cisplatin for initial treatment of advanced ovarian cancer: long-term efficacy results: a Hellenic Cooperative Oncology Group (HeCOG) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the combination paclitaxel/carboplatin in patients with previously treated advanced ovarian carcinoma: a multicenter French Groupe des Investigateurs Nationaux pour l'Etude des Cancers Ovariens phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the paclitaxel and carboplatin combination in patients with previously treated advanced ovarian carcinoma. A multicenter GINECO (Group d'Investigateurs Nationaux pour l'Etude des Cancers Ovariens) phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. debiopharm.com [debiopharm.com]
- 8. Late toxicity in long-term survivors from a phase 2 study of concurrent radiation therapy, temozolomide and valproic acid for newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Response to and toxicity of weekly paclitaxel and carboplatin in patients with stage IIIC-IV ovarian cancer and poor general condition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Zedoresertib: A Guide to Safe Disposal in a Laboratory Setting
For Immediate Implementation by Laboratory and Research Professionals
This document provides essential procedural guidance for the proper disposal of Zedoresertib, a potent WEE1 inhibitor used in cancer research. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following step-by-step instructions are designed to provide clear, actionable information for researchers, scientists, and drug development professionals.
Core Principles of this compound Waste Management
This compound and associated materials must be treated as hazardous chemical waste. Due to its cytotoxic potential and classification as a substance that may cause genetic defects, all waste streams containing this compound must be segregated from general laboratory and biomedical waste. The primary disposal method for this compound is incineration at a licensed hazardous waste facility.
Procedural Overview for this compound Disposal
A systematic approach to waste management is essential to mitigate risks associated with handling this compound. The following workflow outlines the critical steps from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
-
Contaminated labware such as pipette tips, tubes, flasks, and weighing papers.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to dissolve this compound (e.g., DMSO).
-
Aqueous solutions from experimental procedures.
-
-
Sharps Waste:
-
Needles and syringes used for preparing or administering this compound solutions.
-
2. Waste Collection and Containment:
-
Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic."
-
Liquid Waste: Collect in a sealable, chemical-resistant container. Do not mix incompatible waste streams. The container must be clearly labeled with the chemical contents, including "this compound," and appropriate hazard warnings.
-
Sharps Waste: All sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof. The container should be labeled as "Chemotherapeutic Waste Sharps."
3. Labeling and Storage:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard(s) (e.g., "Toxic," "Cytotoxic").
-
The date the waste was first added to the container.
-
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure secondary containment is in place for liquid waste to prevent spills.
4. Final Disposal:
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Arrange for the collection of this compound waste by a licensed hazardous waste disposal company.
-
Ensure the disposal vendor will manage the waste through high-temperature incineration.
Quantitative Data and Hazard Information
| Property | Value | Reference |
| GHS Hazard Statements | H301: Toxic if swallowedH340: May cause genetic defects | Safety Data Sheet for a related compound |
| GHS Precautionary Statements | P201: Obtain special instructions before use.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P501: Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheet for a related compound |
Experimental Protocols Referenced
The disposal procedures outlined in this document are based on established best practices for the management of cytotoxic and chemotherapeutic agents in a laboratory setting. These protocols are derived from general safety guidelines for handling hazardous chemicals and do not pertain to a specific experimental use of this compound.
This compound Signaling Pathway
This compound is an inhibitor of the WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, this compound prevents the phosphorylation of CDK1, leading to premature mitotic entry and subsequent cell death in cancer cells, particularly those with p53 mutations.
Caption: this compound inhibits WEE1, leading to premature mitotic entry and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
